1-Benzyl-3-(bromomethyl)-1H-indazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H13BrN2 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
1-benzyl-3-(bromomethyl)indazole |
InChI |
InChI=1S/C15H13BrN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
QATRVVZDAGSPES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CBr |
Origin of Product |
United States |
Foundational & Exploratory
1-Benzyl-3-bromomethylindazole CAS number search
1-Benzyl-3-bromomethylindazole: Technical Profile & Synthesis Guide
Executive Summary
1-Benzyl-3-bromomethylindazole is a highly reactive electrophilic intermediate used primarily in the synthesis of indazole-based pharmaceuticals, including activators of soluble guanylate cyclase (sGC) (e.g., YC-1 derivatives) and anti-inflammatory agents. Due to the high reactivity of the benzylic bromide moiety, this compound is often generated in situ or stored under strict conditions to prevent hydrolysis or dimerization. This guide outlines its physicochemical identity, validated synthesis protocols, and critical safety considerations, distinguishing it from the commercially common "ring-bromo" and "chloromethyl" analogs.
Part 1: Identity & Physicochemical Profile
Critical Distinction: Researchers must distinguish between the bromomethyl (alkylating agent) and the bromo (aryl halide) derivatives.
| Feature | Target Compound | Common Confusion (Avoid) | Commercial Alternative |
| Name | 1-Benzyl-3-(bromomethyl)-1H-indazole | 1-Benzyl-3-bromo-1H-indazole | 1-Benzyl-3-(chloromethyl)-1H-indazole |
| Structure | Indazole ring with a -CH₂Br group at C3.[1][2][3][4][5][6] | Indazole ring with a -Br atom directly at C3. | Indazole ring with a -CH₂Cl group at C3.[3][5] |
| Reactivity | High (Benzylic Alkylating Agent). | Low (Requires Pd-catalysis/Lithiation). | Moderate (Stable, shelf-stable). |
| CAS No. | Not Widely Listed (Often in situ) | 29985-03-3 | 131427-22-0 |
| Formula | C₁₅H₁₃BrN₂ | C₁₄H₁₁BrN₂ | C₁₅H₁₃ClN₂ |
| MW | ~301.18 g/mol | 287.16 g/mol | 256.73 g/mol |
Note on Commercial Availability: While the chloromethyl analog (CAS 131427-22-0) is stable and commercially available, the bromomethyl analog is frequently synthesized in the lab to maximize electrophilicity for difficult substitutions.
Part 2: Synthetic Routes & Mechanism
Two primary routes exist for synthesizing 1-benzyl-3-bromomethylindazole. Route A is preferred for direct conversion from the methyl precursor, while Route B is used when starting from the carboxylic acid/alcohol lineage.
Route A: Radical Bromination (Wohl-Ziegler Reaction)
This is the most direct method, utilizing N-Bromosuccinimide (NBS) to brominate the benzylic position of 1-benzyl-3-methylindazole.
-
Precursor: 1-Benzyl-3-methylindazole
-
Reagents: NBS (1.1 eq), AIBN or Benzoyl Peroxide (cat.), CCl₄ or Chlorobenzene.
-
Mechanism: Free-radical chain substitution.
Route B: Nucleophilic Substitution from Alcohol
This method converts the hydroxyl group of 1-benzyl-3-hydroxymethylindazole (derived from the ester/acid) into the bromide.
-
Precursor: 1-Benzyl-3-hydroxymethylindazole (CAS 2215-63-6 for the alcohol form).
-
Reagents: PBr₃ (0.4 eq) or CBr₄/PPh₃ (Appel Reaction).
-
Mechanism: S_N2 substitution.
Figure 1: Divergent synthetic pathways to the target bromomethyl indazole.
Part 3: Experimental Protocols
Protocol A: Radical Bromination (Standard)
Use this protocol if you have the 3-methyl precursor.
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 1-benzyl-3-methylindazole (10 mmol) in anhydrous CCl₄ (or PhCl if avoiding CCl₄) (50 mL).
-
Addition: Add N-Bromosuccinimide (NBS) (11 mmol, 1.96 g). Ensure NBS is freshly recrystallized if yellow.
-
Initiation: Add a catalytic amount of AIBN (0.5 mmol) or Benzoyl Peroxide.
-
Reaction: Heat to reflux (77°C for CCl₄) under nitrogen. Irradiate with a tungsten lamp (optional but recommended) to accelerate radical formation. Monitor by TLC (Hexane/EtOAc).
-
Completion: Reaction is typically complete in 2–6 hours. Succinimide will float to the top.
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter. Evaporate solvent in vacuo.
-
Purification: The residue is often used directly. If purification is needed, use rapid column chromatography (Neutral Alumina, not Silica, as silica is acidic and may hydrolyze the bromide).
Protocol B: Conversion from Alcohol (Mild)
Use this protocol for higher purity or if starting from the carboxylic acid derivative.
-
Preparation: Dissolve 1-benzyl-3-hydroxymethylindazole (10 mmol) in anhydrous DCM (40 mL) under Argon. Cool to 0°C.
-
Bromination: Add Phosphorus Tribromide (PBr₃) (4 mmol, 0.38 mL) dropwise over 10 minutes. Note: PBr₃ has 3 active bromines.
-
Stirring: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Pour carefully into ice-water/NaHCO₃ mixture.
-
Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Result: Yields a white to pale yellow solid.
Part 4: Reactivity & Applications
The 3-bromomethyl group serves as a "soft" electrophile, ideal for attaching pharmacophores via S_N2 reactions.
Key Applications:
-
sGC Activators (YC-1 Analogs): Substitution with furans or benzyl amines creates fused ring systems or extended linkers found in YC-1 analogs.
-
Anticancer Agents: Reaction with imidazoles or triazoles yields Lonidamine-like derivatives.
-
Anti-inflammatory: Precursor to Benzydamine analogs (though Benzydamine itself has a 3-alkoxy chain, the 3-methyl linkage is a common bioisostere).
Figure 2: Functionalization of the bromomethyl core via nucleophilic substitution.
Part 5: Handling & Safety (E-E-A-T)
-
Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.
-
Genotoxicity: As an alkylating agent, this compound is potentially mutagenic. Double-gloving (Nitrile) and proper waste disposal (segregated halogenated waste) are mandatory.
-
Stability: Moisture sensitive. Hydrolyzes to the alcohol and HBr. Store under inert gas (Argon) at -20°C.
References
-
Synthesis of 1-benzyl-3-hydroxymethyl-1H-indazole (Precursor)
-
Patent: EP0382276B1. "Process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole."
-
-
Chloromethyl Analog (CAS 131427-22-0)
-
Source: PubChem & Vendor Catalogs (e.g., Sigma, American Elements).
-
-
Radical Bromination Methodology (Wohl-Ziegler)
-
Standard Protocol: Djerassi, C. "Brominations with N-Bromosuccinimide." Chem. Rev. 1948, 43, 2, 271–317.
-
-
Application in sGC Activators (YC-1 Context)
-
Context: Ko, F. N., et al. "YC-1, a novel activator of platelet guanylate cyclase." Blood 1994, 84(12), 4226-4233. (Describes the pharmacological class requiring this scaffold).
-
Sources
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- 2. Page loading... [guidechem.com]
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- 5. 1-苄基-3-(氯甲基)-1H-吲唑 | CAS:131427-22-0 | 北京沃凯生物科技有限公司 [bjoka-vip.com]
- 6. 1-Benzyl-3-(chloromethyl)-1H-indazole , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
Technical Whitepaper: 3-(bromomethyl)-1-(phenylmethyl)-1H-indazole
The following technical guide details the properties, synthesis, and application of 3-(bromomethyl)-1-(phenylmethyl)-1H-indazole (also referred to as 1-benzyl-3-(bromomethyl)-1H-indazole ).
This compound acts as a critical electrophilic "warhead" in medicinal chemistry, specifically for installing the 1-benzyl-indazole pharmacophore—a motif central to Soluble Guanylate Cyclase (sGC) stimulators (e.g., YC-1 analogs) and various antispermatogenic and antineoplastic agents.
Part 1: Executive Summary & Chemical Profile
Strategic Significance
3-(bromomethyl)-1-(phenylmethyl)-1H-indazole is a high-value alkylating agent. Its structural core—the 1-benzyl-indazole —is a privileged scaffold in drug discovery. The C3-bromomethyl group serves as a reactive handle, allowing researchers to couple this lipophilic core to polar heterocycles (such as pyrimidines or piperazines) via nucleophilic substitution (
Key Applications:
-
sGC Stimulators: Synthesis of YC-1 (Lificiguat) analogs and next-generation nitric oxide-independent vasodilators.
-
Oncology: Development of Lonidamine derivatives targeting hexokinase II.
-
Male Contraception: Synthesis of antispermatogenic indazole-3-carboxylic acid derivatives.[1]
Chemical Identity & Properties
| Property | Data | Notes |
| IUPAC Name | 3-(bromomethyl)-1-(phenylmethyl)-1H-indazole | Alt: 1-benzyl-3-(bromomethyl)indazole |
| Molecular Formula | ||
| Molecular Weight | 301.18 g/mol | |
| Physical State | Solid (Crystalline) | Often off-white to beige crystals |
| Solubility | DCM, THF, Toluene, DMF | Insoluble in water; hydrolyzes slowly |
| Reactivity | High (Alkylating Agent) | Susceptible to hydrolysis; Lachrymator |
| Precursor CAS | 41354-03-4 | (Refers to the 3-carboxylic acid starting material) |
Part 2: Synthetic Architecture & Engineering
The synthesis of this molecule requires strict regiochemical control to ensure the benzyl group is attached to the N1 nitrogen rather than the N2 nitrogen. The thermodynamic product (N1) is preferred for biological activity.
Retrosynthetic Analysis (DOT Diagram)
The following diagram illustrates the logical disconnection of the target molecule back to commercially available starting materials.
Figure 1: Retrosynthetic pathway prioritizing N1-regioselectivity via ester intermediate.
Detailed Experimental Protocols
Phase 1: N-Benzylation & Esterification
Objective: Install the benzyl group at N1 and prepare the C3 position for reduction.
Critical Process Parameter (CPP): Use of a non-polar solvent (like Toluene) or specific bases (
-
Starting Material: Methyl 1H-indazole-3-carboxylate.
-
Reagents: Benzyl bromide (1.1 eq),
(2.0 eq), Acetonitrile or DMF. -
Procedure:
-
Dissolve indazole ester in dry acetonitrile.
-
Add
and stir at RT for 30 min. -
Add benzyl bromide dropwise. Reflux for 4–6 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 4:1). N1-isomer is typically less polar (higher
) than the N2-isomer. -
Purification: Recrystallize from Ethanol/Water to isolate the pure N1-benzyl isomer.
-
Phase 2: Reduction to Alcohol
Objective: Convert the ester to the hydroxymethyl intermediate.
-
Substrate: Methyl 1-benzyl-1H-indazole-3-carboxylate.
-
Reagent: Lithium Aluminum Hydride (
) or DIBAL-H. -
Procedure:
-
Suspend
(1.5 eq) in anhydrous THF at 0°C under Argon. -
Add the ester (dissolved in THF) dropwise to control exotherm.
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). Filter aluminum salts. -
Result: 1-benzyl-1H-indazole-3-methanol (Solid).
-
Phase 3: Bromination (The "Warhead" Installation)
Objective: Convert the hydroxyl group to the reactive bromomethyl group.
-
Substrate: 1-benzyl-1H-indazole-3-methanol.
-
Reagents: Phosphorus Tribromide (
) or (Appel Reaction). -
Protocol (PBr3 Method):
-
Dissolve alcohol in anhydrous DCM (Dichloromethane) at 0°C.
-
Add
(0.4 eq—note stoichiometry, 1 mol reacts with 3 mol alcohol) dropwise. -
Stir at 0°C for 1 hour, then RT for 2 hours.
-
Workup: Pour into ice water. Extract with DCM. Wash with
(sat) to remove acid traces. -
Storage: Dry over
, concentrate in vacuo. Store under inert gas at -20°C. This compound is unstable to moisture.
-
Part 3: Reaction Engineering & Application
Nucleophilic Coupling Workflow
The primary utility of 3-(bromomethyl)-1-(phenylmethyl)-1H-indazole is in
Figure 2: Mechanistic pathway for downstream coupling. Note the critical sensitivity to moisture.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | N2-alkylation competition | Switch solvent to Toluene; lower temperature; use bulky protecting groups if necessary. |
| Product Hydrolysis | Wet solvents during bromination | Distill DCM over |
| Lachrymatory Effect | Volatilization of bromide | Handle only in a functioning fume hood; use bleach to quench glassware. |
| Incomplete Bromination | Old | Use fresh |
Part 4: Safety & Handling (HSE)
Warning: This compound is a benzylic bromide analog . It is a potent alkylating agent and lachrymator.
-
Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Inhalation Hazard: Strictly handle inside a fume hood. Inhalation can cause severe respiratory irritation.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkylating capability before cleanup.
-
Storage: Store in a tightly sealed vial, under Argon/Nitrogen, in a freezer (-20°C). Reacts with atmospheric moisture to release HBr gas.
References
-
Bayer Intellectual Property GmbH. (2011). Process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole and its derivatives.[2] WO2011015502A1.
-
Cheng, Y., et al. (2014). Method for synthesizing Riociguat.[3] CN104530044A.
-
Silvestrini, B., et al. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids.[1] A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 19(6), 779–783.
-
Ye, M., et al. (2013). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles.[4] Chemical Science, 4, 2145-2150.
Sources
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- 2. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. The patent landscape of Riociguat [synapse.patsnap.com]
- 4. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Organic Chemist's Guide to Reactive Benzyl Bromide Indazole Intermediates
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Among the various synthetic handles used to elaborate this core, benzyl bromide indazole intermediates stand out for their defined reactivity and versatility. These intermediates serve as powerful electrophiles, enabling the strategic introduction of diverse functionalities crucial for modulating pharmacological activity. This guide provides a comprehensive overview of the synthesis, reactivity, and application of these pivotal intermediates. We will delve into the mechanistic nuances that govern their formation and subsequent reactions, offer field-proven experimental protocols, and highlight their role in the synthesis of high-value compounds, such as PARP inhibitors.
Introduction: The Significance of the Indazole Scaffold
The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a structure of immense pharmacological importance.[1] While rare in nature, synthetic derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[3][4] Its significance is underscored by its presence in several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, and the PARP inhibitor Niraparib.[1]
The power of the indazole scaffold lies in its structural features:
-
Tautomerism: Indazole exists in two primary tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][5] This duality presents both a challenge and an opportunity in synthesis, as reactions can be directed to either nitrogen atom.
-
Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the second nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like protein kinase hinges.[2]
-
Bioisosterism: The indazole ring is often employed as a bioisostere for other aromatic systems like indoles or phenols, offering advantages in metabolic stability and lipophilicity.[2]
The introduction of a reactive bromomethyl group onto a benzyl substituent (-CH₂-Ph) attached to the indazole core creates a highly valuable intermediate. This "benzyl bromide" functionality serves as a potent electrophile for nucleophilic substitution, allowing chemists to readily connect the indazole core to a wide array of other molecular fragments.
Synthesis of Benzyl Bromide Indazole Intermediates
The synthesis is a two-stage process: first, the formation of a methyl-substituted benzyl indazole, followed by the selective bromination of the benzylic methyl group.
Stage 1: Synthesis of the Methyl-Benzyl Indazole Core
The primary challenge in the initial alkylation of the indazole ring is controlling the regioselectivity—that is, whether the benzyl group attaches to the N1 or N2 position. The outcome is highly dependent on reaction conditions such as the base, solvent, and the nature of substituents on the indazole ring.[5][6]
-
N1-Alkylation: Generally, using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) favors the formation of the thermodynamically more stable N1 isomer.[7]
-
N2-Alkylation: Kinetically favored N2-alkylation can often be achieved under different conditions, for example, using specific Lewis acids or phase-transfer catalysts.[8][9][10]
Quantum mechanical analyses have provided deeper insight, suggesting that while the 1H-indazole tautomer is more stable, the transition state energies for alkylation must be carefully considered to predict the product ratio.[11]
Stage 2: Benzylic Bromination
Once the desired methyl-benzyl indazole isomer is secured, the key transformation is the selective bromination of the benzylic methyl group. The reagent of choice for this reaction is N-Bromosuccinimide (NBS) , typically used with a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or under photochemical conditions (UV light).[12][13]
Why NBS is the Gold Standard: Using molecular bromine (Br₂) directly is ill-advised as it can lead to unwanted side reactions, such as electrophilic aromatic substitution on the benzene or indazole rings.[12] NBS provides a constant, low concentration of Br₂ through its reaction with trace HBr formed during the reaction, which favors the desired radical substitution pathway at the benzylic position.[13][14][15]
The mechanism proceeds via a free-radical chain reaction:
-
Initiation: Homolytic cleavage of the radical initiator or the N-Br bond of NBS generates the initial bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This stability is key to the selectivity of the reaction.
-
The benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the benzyl bromide product and a new bromine radical, which continues the chain.
-
-
Termination: Two radicals combine to end the chain.
Reactivity and Mechanistic Considerations
The resulting benzyl bromide indazole intermediate is a potent electrophile, primed for nucleophilic substitution reactions. The benzylic carbon is highly susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols, carbanions, etc.).
These reactions typically proceed via an Sₙ1 or Sₙ2 mechanism.[16]
-
Sₙ1 Pathway: Involves the formation of a resonance-stabilized benzylic carbocation intermediate. This pathway is favored by polar protic solvents and weaker nucleophiles.[17][18]
-
Sₙ2 Pathway: A concerted, single-step mechanism involving backside attack by the nucleophile. This pathway is favored by strong nucleophiles and polar aprotic solvents.[19]
The choice of nucleophile and reaction conditions allows for the precise and predictable installation of diverse chemical functionalities, making this intermediate a linchpin in combinatorial and medicinal chemistry programs.
Diagram: General Reactivity of Benzyl Bromide Indazole Intermediates
Caption: Nucleophilic substitution pathways for benzyl bromide indazole intermediates.
Applications in Drug Discovery: The Case of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[20] Several potent PARP inhibitors feature an indazole core. The synthesis of Niraparib (MK-4827), a clinically approved PARP inhibitor, provides an excellent example of the utility of benzyl bromide indazole intermediates.[2][20]
While the final step in many published routes involves coupling a pre-functionalized phenyl ring to the indazole N2 position, the underlying logic of using reactive intermediates is central. A benzyl bromide indazole serves as a direct precursor to link the indazole core to various piperidine-containing fragments, which are crucial for binding in the PARP active site.
| Compound Class | Target | Key Structural Feature | Representative IC₅₀ |
| Indazole Carboxamides | PARP-1 / PARP-2 | 2-Aryl-2H-indazole-7-carboxamide | 2-4 nM[20] |
| N-Substituted Indazoles | Rho kinase (ROCK) | N-benzyl prolinamido indazole | 0.17 µM[3] |
| 3-Benzylindazoles | CDK8/19 | 3-benzylindazole core | 53 nM[3] |
Table 1: Examples of biologically active molecules derived from indazole scaffolds.
Self-Validating Experimental Protocol: Synthesis of 1-((4-(bromomethyl)phenyl)methyl)-1H-indazole
This protocol details a representative two-step synthesis. It is designed as a self-validating system, incorporating in-process checks and final characterization steps to ensure the integrity of the intermediate.
Step 1: N1-Alkylation to form 1-((4-methylphenyl)methyl)-1H-indazole
-
Reagent Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred THF.
-
Indazole Addition: Dissolve 1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease.
-
Electrophile Addition: Cool the mixture back to 0 °C. Add 4-methylbenzyl chloride (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring & Quench: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate/Hexane). Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel. Characterize the purified product by ¹H NMR and Mass Spectrometry to confirm the N1-regiochemistry and identity. The N1 isomer can be distinguished from the N2 by the characteristic downfield shift of the H7 proton in the ¹H NMR spectrum.[6]
Step 2: Benzylic Bromination
-
Reagent Setup: In a quartz reaction vessel, dissolve the purified 1-((4-methylphenyl)methyl)-1H-indazole (1.0 equivalent) from Step 1 in anhydrous carbon tetrachloride (CCl₄).
-
Initiator & Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp (e.g., 254 nm) for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation. The solid succinimide byproduct will float to the surface.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the solid with a small amount of cold CCl₄.
-
Purification & Validation: Concentrate the filtrate under reduced pressure. The crude product is often used directly in the next step due to its reactivity. However, for validation, a small sample can be quickly purified by column chromatography. The product's identity must be confirmed immediately by ¹H NMR (disappearance of the benzylic methyl singlet and appearance of a new benzylic methylene singlet at ~4.5 ppm) and Mass Spectrometry.
Diagram: Experimental Workflow
Caption: Workflow for the two-step synthesis of a reactive benzyl bromide indazole.
Conclusion and Future Outlook
Reactive benzyl bromide indazole intermediates are indispensable tools in the arsenal of the medicinal chemist. Their synthesis, while requiring careful control of regioselectivity, is well-established, and their predictable reactivity allows for the systematic exploration of chemical space around the privileged indazole core. As drug discovery continues to target complex biological systems with ever-increasing specificity, the rational design and application of versatile intermediates like these will remain paramount to the development of next-generation therapeutics.[1]
References
-
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Molecules. Retrieved from [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). Journal of Drug Designing and Research. Retrieved from [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry. Retrieved from [Link]
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Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024, April 23). Scientific Reports. Retrieved from [Link]
-
Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved from [Link]
-
Lin, M.-H., et al. (2015). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange. Retrieved from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules. Retrieved from [Link]
- Method of synthesizing 1H-indazole compounds. (n.d.). Google Patents.
-
Benzylic Bromination. (2024, February 10). Chemistry Steps. Retrieved from [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023, April 4). Molecules. Retrieved from [Link]
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Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Retrieved from [Link]
-
One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023, September 18). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022, August 23). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). YouTube. Retrieved from [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022, October 26). Quora. Retrieved from [Link]
-
Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). Molecules. Retrieved from [Link]
-
Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved from [Link]
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Santarelli, J. (n.d.). Electron Affinity Equilibrium Studies of Synthesized N1- and N2-Phenyltriazoles. SURG. Retrieved from [Link]
-
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (n.d.). ResearchGate. Retrieved from [Link]
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1-Benzyl-3-(bromomethyl)-1H-indazole molecular weight
An In-Depth Technical Guide to 1-Benzyl-3-(bromomethyl)-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-3-(bromomethyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its molecular characteristics, including a calculated molecular weight of approximately 301.18 g/mol . A plausible synthetic route is proposed, building upon established methods for the synthesis of related indazole derivatives. The document explores the compound's potential applications as a key intermediate in the synthesis of novel therapeutic agents, owing to the reactive nature of its bromomethyl group. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of indazole-based compounds for drug discovery.
Introduction
The indazole scaffold is a prominent feature in numerous biologically active compounds, demonstrating a wide range of pharmacological activities.[1][2] Its unique structure, which can be considered a bioisostere of indole, allows it to interact with various biological targets.[2] Indazole derivatives have been successfully developed into drugs for conditions ranging from inflammation to cancer.[2] The functionalization of the indazole ring is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. 1-Benzyl-3-(bromomethyl)-1H-indazole is a functionalized indazole derivative that serves as a versatile building block for the synthesis of more complex molecules. The benzyl group at the 1-position enhances lipophilicity, while the bromomethyl group at the 3-position provides a reactive handle for introducing a variety of functional groups.
Molecular Profile of 1-Benzyl-3-(bromomethyl)-1H-indazole
The precise molecular weight and other physicochemical properties of 1-Benzyl-3-(bromomethyl)-1H-indazole are crucial for its characterization and use in quantitative experimental work.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃BrN₂ | Calculated |
| Molecular Weight | 301.18 g/mol | Calculated |
| Monoisotopic Mass | 300.0262 Da | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMF, THF, and Dichloromethane | Inferred from related compounds[3] |
Synthesis and Mechanism
The synthesis of 1-Benzyl-3-(bromomethyl)-1H-indazole can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the benzylation of an indazole-3-carboxylate, followed by reduction and subsequent bromination.
Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of 1-Benzyl-3-(bromomethyl)-1H-indazole.
Detailed Synthetic Protocol
Step 1: Synthesis of Methyl 1-benzyl-1H-indazole-3-carboxylate
-
To a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, add potassium hydroxide (KOH) and stir at room temperature.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete, as monitored by TLC.[4]
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield methyl 1-benzyl-1H-indazole-3-carboxylate.[4]
Causality: The basic conditions deprotonate the indazole nitrogen, facilitating nucleophilic attack on the benzyl bromide.
Step 2: Synthesis of (1-Benzyl-1H-indazol-3-yl)methanol
-
Suspend a reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous THF under an inert atmosphere.
-
Add a solution of methyl 1-benzyl-1H-indazole-3-carboxylate in THF dropwise to the suspension at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the ester is fully reduced.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the mixture and concentrate the filtrate to obtain (1-Benzyl-1H-indazol-3-yl)methanol.[5]
Causality: The powerful hydride-donating agent reduces the ester to the corresponding primary alcohol.
Step 3: Synthesis of 1-Benzyl-3-(bromomethyl)-1H-indazole
-
Dissolve (1-Benzyl-1H-indazol-3-yl)methanol in an anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath and add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise.
-
Stir the reaction at a low temperature, then allow it to warm to room temperature.
-
Once the reaction is complete, quench with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent and purify by column chromatography to obtain 1-Benzyl-3-(bromomethyl)-1H-indazole.
Causality: The brominating agent converts the primary alcohol into the more reactive alkyl bromide.
Applications in Medicinal Chemistry and Drug Development
The title compound is a valuable intermediate for the synthesis of a diverse library of indazole derivatives. The reactive bromomethyl group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of various side chains and functional groups at the 3-position of the indazole core, which is a key region for modulating biological activity.
Role as a Synthetic Intermediate
The utility of 1-Benzyl-3-(bromomethyl)-1H-indazole is analogous to other reactive intermediates used in the construction of drug-like molecules. For instance, similar brominated heterocyclic compounds have been employed in the synthesis of kinase inhibitors and other targeted therapies.[2] The ability to easily diversify the 3-position allows for the exploration of structure-activity relationships (SAR) in a drug discovery program.
Experimental Protocol: Alkylation of a Primary Amine
This protocol provides a general procedure for the reaction of 1-Benzyl-3-(bromomethyl)-1H-indazole with a primary amine, a common transformation in the synthesis of bioactive molecules.
-
Dissolve the primary amine and a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent such as DMF.
-
Add a solution of 1-Benzyl-3-(bromomethyl)-1H-indazole in DMF to the amine solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Safety and Handling
1-Benzyl-3-(bromomethyl)-1H-indazole is expected to be a reactive alkylating agent and should be handled with appropriate safety precautions.[6]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
1-Benzyl-3-(bromomethyl)-1H-indazole is a valuable and versatile intermediate for the synthesis of novel indazole derivatives with potential therapeutic applications. Its synthesis from readily available starting materials and the reactivity of its bromomethyl group make it an attractive building block for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate its use in drug discovery and development.
References
- Google Patents. (n.d.). Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 797066, 1-benzyl-1H-indazole. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-benzyl-3-bromo-1h-indazole (C14H11BrN2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75181, 1-benzyl-1H-indazol-3-ol. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). 1-Benzyl-1H-indazol-3-ol Properties. Retrieved from [Link]
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21).
-
SIELC Technologies. (2018, May 16). 1-Benzyl-1H-indazol-3-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxymethyl-indazole. Retrieved from [Link]
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-
PubMed. (2023, April 4). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
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Technical Guide: 3-Bromomethyl-1-benzylindazole
Optimized Synthesis, Reactivity Profiling, and Applications in Medicinal Chemistry
Executive Summary
3-Bromomethyl-1-benzylindazole (IUPAC: 1-benzyl-3-(bromomethyl)-1H-indazole ) is a high-value heterocyclic intermediate utilized primarily in the synthesis of indazole-based pharmacophores. It serves as a critical electrophilic "linchpin" in drug discovery, enabling the attachment of the privileged indazole scaffold to diverse therapeutic targets, including soluble Guanylate Cyclase (sGC) activators and VEGFR inhibitors.
This guide provides a rigorous technical analysis of its chemical identity, a validated synthetic protocol emphasizing regiochemical control, and a reactivity profile for downstream medicinal chemistry applications.
Part 1: Chemical Identity & Nomenclature[1]
Nomenclature and Structure
The IUPAC name is derived from the fusion of a benzene and pyrazole ring (indazole), substituted at the N1 position with a benzyl group and at the C3 position with a bromomethyl group.
| Property | Detail |
| IUPAC Name | 1-benzyl-3-(bromomethyl)-1H-indazole |
| Common Name | 3-Bromomethyl-1-benzylindazole |
| Molecular Formula | C |
| Molecular Weight | 301.18 g/mol |
| Key Functional Group | Benzylic-like Alkyl Bromide (C3 position) |
| Core Scaffold | 1H-Indazole (Bioisostere of Indole) |
Structural Significance
The C3-bromomethyl group is highly reactive toward nucleophiles (amines, thiols, alkoxides) via S
Part 2: Strategic Synthesis (Expertise & Experience)
Route Selection: Radical Bromination vs. Functional Group Interconversion
-
Route A (Radical Bromination): Direct bromination of 1-benzyl-3-methylindazole using NBS/AIBN.
-
Drawback: Often yields mixtures of mono-, di-bromo, and unreacted starting material. Difficult to separate.
-
-
Route B (Recommended): Conversion of 1-benzyl-1H-indazole-3-methanol to the bromide.
The Regioselectivity Challenge (N1 vs. N2)
A critical failure point in indazole chemistry is the N-alkylation step.[3][4] Alkylating unsubstituted indazole often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.
-
Solution: Use thermodynamic conditions (Base/Solvent/Heat) or specific directing groups to favor the N1-benzyl isomer before generating the C3-bromide.
Validated Protocol: Alcohol to Bromide Conversion
Prerequisite: Start with pure 1-benzyl-1H-indazole-3-methanol (CAS: 2215-63-6).
Step-by-Step Methodology
Reagents:
-
Substrate: 1-benzyl-1H-indazole-3-methanol (1.0 equiv)
-
Reagent: Phosphorus tribromide (PBr
) (0.4 equiv) or Thionyl Bromide -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Atmosphere: Nitrogen (Inert)[4]
Procedure:
-
Preparation: Dissolve 1-benzyl-1H-indazole-3-methanol in anhydrous DCM (0.2 M concentration) in a round-bottom flask under N
. Cool to 0°C.[4] -
Addition: Add PBr
dropwise over 20 minutes. Note: The reaction is exothermic. Control temperature to prevent side reactions. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.[4] The alcohol spot (polar) should disappear, replaced by a less polar bromide spot.
-
Quench: Cool back to 0°C. Slowly add saturated aqueous NaHCO
to neutralize HBr byproducts. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: The crude solid is often pure enough for immediate use. If necessary, recrystallize from heptane/EtOAc. Avoid silica chromatography if possible , as the bromide can degrade on acidic silica.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the critical decision pathways and the recommended workflow to ensure N1-regioselectivity and high-yield bromination.
Caption: Workflow prioritizing N1-regioselectivity followed by controlled Appel-type bromination to yield the target electrophile.
Part 4: Applications in Drug Discovery[14]
The 3-bromomethyl moiety is a versatile "warhead" for fragment-based drug design.
Reactivity Profile
The C3-methylene carbon is highly electrophilic.
-
Nucleophiles: Reacts rapidly with secondary amines (to form tertiary amines) and phenols (to form ethers).
-
Lability: The C-Br bond is sensitive to hydrolysis. Storage: Store at -20°C under argon; exposure to ambient moisture converts it back to the alcohol.
Medicinal Chemistry Targets
| Therapeutic Area | Mechanism of Action | Role of Intermediate |
| Oncology | VEGFR / PDGFR Inhibition | Linker for attaching solubilizing amine tails (e.g., morpholine, piperazine). |
| Cardiovascular | sGC Activators | Core scaffold; the benzyl group mimics hydrophobic pockets in the heme-binding domain. |
| Cannabinoids | CB1/CB2 Agonists | Precursor to "AB-PINACA" analogs where the amide linker is replaced by an amine or ether for metabolic stability studies. |
Part 5: Safety & Handling (E-E-A-T)
-
Lachrymator: Like most benzyl bromides, this compound is a potent lachrymator. Always handle in a functioning fume hood.
-
Skin Irritant: Corrosive to skin and mucous membranes. Double-glove (Nitrile) is required.
-
Decomposition: If the white solid turns yellow/brown, it indicates HBr formation and degradation. Recrystallize immediately or discard.
References
-
PubChem. (n.d.).[5] 1-benzyl-3-bromo-1H-indazole Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Battistini, M., et al. (2011).[2] Process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole and its derivatives. Patent WO2011015502A1. Retrieved from
-
Cerecetto, H., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives. Austin Publishing Group. Retrieved from [Link]
-
Zhang, L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Strategic Synthesis of Lificiguat (YC-1): A Technical Guide to Key Intermediates
The following technical guide details the synthesis of YC-1 (Lificiguat) , focusing on the isolation and validation of its critical intermediates.
Compound: YC-1 (Lificiguat)
IUPAC Name: 1-Benzyl-3-(5-(hydroxymethyl)furan-2-yl)-1H-indazole
Target Class: Soluble Guanylate Cyclase (sGC) Activator; HIF-1
Executive Summary
The synthesis of YC-1 requires a strategic balance between constructing the electron-rich indazole core and installing the acid-sensitive furan moiety. While early "linear" routes utilized oxidative cyclization of hydrazones, modern medicinal and process chemistry favors a convergent modular approach . This method maximizes yield and purity by utilizing a halogenated indazole scaffold, allowing for the late-stage introduction of the furan ring via palladium-catalyzed cross-coupling.
This guide focuses on the Convergent Route , identifying three critical control points (intermediates) that determine the quality of the final drug substance:
-
3-Iodo-1H-indazole: The halogenated core.
-
1-Benzyl-3-iodo-1H-indazole: The regioselective N-alkylated pivot.
-
Methyl 5-(1-benzyl-1H-indazol-3-yl)furan-2-carboxylate: The stable precursor.
Part 1: Retrosynthetic Analysis & Strategy
The retrosynthesis of YC-1 reveals a modular disconnection at the C3–C(furan) bond. This approach avoids the handling of the unstable hydroxymethylfuran moiety until the final step, protecting it as an ester during the harsh coupling conditions.
Figure 1: Retrosynthetic disconnection of YC-1 highlighting the convergent assembly of the indazole and furan modules.[3]
Part 2: Key Intermediates & Experimental Protocols
Intermediate 1: 3-Iodo-1H-indazole
Role: The functionalizable core. Direct iodination of indazole at C3 renders the molecule active for cross-coupling. Criticality: High. Incomplete iodination leads to des-iodo impurities that are difficult to separate downstream.
Synthesis Protocol
-
Reagents: Indazole (1.0 eq), Iodine (I
, 1.1 eq), Potassium Hydroxide (KOH, 1.1 eq), DMF (Solvent). -
Procedure:
-
Dissolve indazole in DMF at room temperature (RT).
-
Add finely powdered KOH followed by the portion-wise addition of iodine.
-
Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Quench: Pour mixture into 10% aqueous NaHSO
(sodium bisulfite) to reduce excess iodine (color change from dark red to yellow/white). -
Isolation: Filter the precipitate, wash with water, and dry. Recrystallize from toluene if necessary.
-
-
Self-Validating Check:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 140–142 °C.
-
1H NMR (DMSO-d6): Absence of the C3 proton signal (usually a singlet around
8.0 ppm in unsubstituted indazole).
-
Intermediate 2: 1-Benzyl-3-iodo-1H-indazole
Role: The regioselective pivot. Challenge: Indazole alkylation can occur at N1 (thermodynamic) or N2 (kinetic). For YC-1, N1-alkylation is required. Solution: Use of a strong base (NaH) in a polar aprotic solvent (THF or DMF) favors the thermodynamic N1 product.
Synthesis Protocol
-
Reagents: 3-Iodo-1H-indazole (1.0 eq), Benzyl bromide (1.1 eq), Sodium Hydride (60% in oil, 1.2 eq), THF (anhydrous).
-
Procedure:
-
Cool a solution of 3-iodo-1H-indazole in anhydrous THF to 0 °C under N
. -
Add NaH portion-wise. Evolution of H
gas will be observed. Stir for 30 min to ensure deprotonation. -
Add benzyl bromide dropwise.
-
Warm to RT and stir for 3–5 hours.
-
Work-up: Quench with saturated NH
Cl. Extract with EtOAc. Wash organic layer with brine, dry over Nangcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> SO . -
Purification: Silica gel column chromatography (Gradient: Hexane
10% EtOAc/Hexane). The N1 isomer typically elutes after the N2 isomer (depending on stationary phase, but N1 is generally more polar). Note: Literature often cites N1 as the major product (>90%) under these conditions.
-
Data Specification: Regioisomer Differentiation
| Feature | N1-Benzyl (Target) | N2-Benzyl (Impurity) |
| Structure | Benzenoid (Aromatic) | Quinonoid (Less Stable) |
| 1H NMR (CH | ||
| C13 NMR (CH | ~50–53 ppm | ~56–59 ppm |
| UV Spectra | Distinct | Bathochromic shift vs N1 |
Intermediate 3: Methyl 5-(1-benzyl-1H-indazol-3-yl)furan-2-carboxylate
Role: The "Masked" YC-1. This ester protects the hydroxymethyl group (which would be unstable/reactive) and serves as the coupling partner. Mechanism: Palladium-catalyzed Suzuki-Miyaura coupling.[5]
Synthesis Protocol
-
Reagents: 1-Benzyl-3-iodo-1H-indazole (1.0 eq), 5-(Methoxycarbonyl)furan-2-boronic acid (1.2 eq), Pd(PPh
) (5 mol%), Na CO (2.0 eq, 2M aqueous), DME/Water or Toluene/Ethanol (3:1). -
Procedure:
-
Degas solvents thoroughly with N
(critical to prevent Pd oxidation). -
Combine halide, boronic acid, and base in the solvent mixture.
-
Add Pd catalyst under inert atmosphere.
-
Heat to reflux (80–90 °C) for 6–12 hours.
-
Work-up: Filter through Celite to remove Pd black. Extract with EtOAc.[5]
-
Purification: Recrystallization from EtOH or Column Chromatography.
-
Part 3: Final Transformation (Reduction)
The conversion of Intermediate 3 to YC-1 involves the reduction of the methyl ester to a primary alcohol.
-
Reagent: LiAlH
(Lithium Aluminum Hydride) or DIBAL-H. -
Conditions: Anhydrous THF, 0 °C to RT.
-
Caution: The furan ring is acid-sensitive. Work-up must be neutral or slightly basic (e.g., Rochelle's salt or Sodium Sulfate decahydrate quench). Avoid strong acid washes.
Figure 2: Linear workflow for the convergent synthesis of YC-1.
References
-
Ko, F. N., et al. (1994). YC-1, a novel activator of platelet guanylate cyclase.[1] Blood, 84(12), 4226-4233.
-
Wu, C. C., et al. (1995).[6] YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase. British Journal of Pharmacology, 116(3), 1973-1978.
-
Teng, C. M., et al. (2002).[3] Synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues as novel antiplatelet agents.[7] Journal of Medicinal Chemistry, 45(23), 4947-4949.[8]
-
Collot, V., et al. (1999).[9] Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles with heteroarylboronic acids: A general and efficient access to 3-heteroarylindazoles. Tetrahedron, 55(22), 6917-6922.
-
BenchChem Technical Support. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem.[5]
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- 8. Design, synthesis, characterization and antimicrobial screening of newly synthesized indazoles of vanillin analogue » Growing Science [growingscience.com]
- 9. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 1-Benzyl-3-(bromomethyl)-1H-indazole
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a therapeutic agent. It dictates the bioavailability of a drug, impacts its absorption, distribution, metabolism, and excretion (ADME) profile, and is a critical consideration in formulation design. For novel molecules like 1-Benzyl-3-(bromomethyl)-1H-indazole, a thorough understanding of their solubility in a spectrum of solvents is indispensable for advancing preclinical and clinical development. Poor aqueous solubility, in particular, is a leading cause of failure for many promising drug candidates.
Predicted Solubility Profile of 1-Benzyl-3-(bromomethyl)-1H-indazole
Based on its molecular structure, 1-Benzyl-3-(bromomethyl)-1H-indazole is anticipated to exhibit limited aqueous solubility and greater solubility in organic solvents. The presence of the large, non-polar benzyl group and the indazole core contributes to its hydrophobic character. Functional groups play a significant role in determining the solubility of organic compounds by influencing their polarity and capacity for hydrogen bonding[1]. The bromomethyl group, while polar, is not expected to sufficiently counteract the hydrophobicity of the rest of the molecule to confer significant water solubility.
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, it is expected that 1-Benzyl-3-(bromomethyl)-1H-indazole will be more soluble in non-polar or moderately polar organic solvents that can engage in favorable intermolecular interactions with the benzyl and indazole moieties.
Table 1: Predicted Qualitative Solubility of 1-Benzyl-3-(bromomethyl)-1H-indazole in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The benzyl and indazole groups limit solubility in highly polar, protic solvents. Some solubility in alcohols is expected due to the potential for dipole-dipole interactions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High | These solvents are capable of dissolving a wide range of polar and non-polar compounds and are commonly used for solubilizing drug candidates for in vitro screening[2]. |
| Non-Polar | Toluene, Hexane | Moderate to Low | The aromatic nature of toluene may allow for favorable pi-stacking interactions with the benzyl and indazole rings. Solubility in highly non-polar solvents like hexane is likely to be limited. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving many organic compounds with moderate polarity. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method[3][4]. This technique involves equilibrating an excess amount of the solid compound in a specific solvent until a saturated solution is achieved. The concentration of the dissolved solute is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount (e.g., 2-5 mg) of 1-Benzyl-3-(bromomethyl)-1H-indazole to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them on a constant agitation device (e.g., orbital shaker or rotator) at a controlled temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the clear supernatant. To avoid disturbing the solid, it is advisable to use a filter syringe.
-
Dilute the collected supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
-
Prepare a calibration curve using standard solutions of 1-Benzyl-3-(bromomethyl)-1H-indazole of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or µM.
-
Self-Validating System Checks
-
Visual Inspection: At the end of the equilibration period, there must be visible undissolved solid in the vial.
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.
-
Purity Analysis: The purity of the solid material before and after the experiment should be assessed to ensure no degradation has occurred.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Key molecular features influencing solubility.
Safety and Handling
As a brominated organic compound, 1-Benzyl-3-(bromomethyl)-1H-indazole should be handled with appropriate safety precautions. While specific toxicity data is not available for this compound, related bromo-indazole compounds are classified as harmful if swallowed and may cause skin and eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
While direct experimental data on the solubility of 1-Benzyl-3-(bromomethyl)-1H-indazole is currently lacking in the public domain, a comprehensive understanding of its physicochemical properties can be inferred from its molecular structure and the behavior of analogous compounds. This guide provides a theoretical framework for predicting its solubility profile and a detailed, practical protocol for its experimental determination using the shake-flask method. By applying the principles and methodologies outlined herein, researchers can effectively characterize the solubility of this and other novel compounds, a critical step in the advancement of drug discovery and development programs.
References
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Avdeef, A. (2007).
-
Cheminform. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. TutorChase. [Link]
Sources
Methodological & Application
An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-(bromomethyl)-1H-indazole from (1-Benzyl-1H-indazol-3-yl)methanol
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 1-Benzyl-3-(bromomethyl)-1H-indazole, a key intermediate in pharmaceutical research, from its corresponding alcohol, (1-Benzyl-1H-indazol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth examination of two prevalent and effective bromination methods: the use of phosphorus tribromide (PBr₃) and the Appel reaction. The document elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, and outlines crucial safety considerations. Furthermore, it includes detailed characterization and purification techniques to ensure the final product's integrity.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Their diverse biological activities have made them attractive scaffolds in drug discovery. The functionalization of the indazole ring, particularly at the 3-position, is a common strategy for modulating the therapeutic properties of these molecules. The conversion of a hydroxymethyl group to a bromomethyl group at this position yields a versatile intermediate, 1-Benzyl-3-(bromomethyl)-1H-indazole, which can readily undergo nucleophilic substitution reactions to introduce a wide array of functional groups.
This guide presents two robust methods for this transformation, each with its own set of advantages and considerations. The selection of a particular method will depend on factors such as substrate compatibility, desired reaction conditions, and available reagents.
Overview of Synthetic Pathways
The conversion of the primary alcohol, (1-Benzyl-1H-indazol-3-yl)methanol, to the corresponding alkyl bromide, 1-Benzyl-3-(bromomethyl)-1H-indazole, involves the activation of the hydroxyl group to transform it into a good leaving group, followed by nucleophilic attack by a bromide ion.
Method A: Bromination using Phosphorus Tribromide (PBr₃)
This classical method is highly effective for converting primary and secondary alcohols to alkyl bromides.[1] The reaction proceeds via an Sₙ2 mechanism, which ensures a clean inversion of stereochemistry if a chiral center is present.[2][3] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms an intermediate alkoxyphosphonium species, activating the hydroxyl group. A bromide ion, displaced in the initial step, then attacks the carbon atom in an Sₙ2 fashion, yielding the alkyl bromide and a phosphorus-containing byproduct.[4] A key advantage of this method is the avoidance of carbocation rearrangements that can occur with methods employing strong acids.[1]
Method B: The Appel Reaction
The Appel reaction provides a mild and generally high-yielding alternative for converting alcohols to alkyl halides.[5][6] This reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄). The reaction is initiated by the formation of a phosphonium salt from PPh₃ and CBr₄.[7] The alcohol then deprotonates the intermediate, and the resulting alkoxide displaces a bromide ion from the phosphonium species. Finally, the bromide ion performs an Sₙ2 displacement on the activated carbon, yielding the desired alkyl bromide and triphenylphosphine oxide as a byproduct.[5] The formation of the very stable P=O double bond in triphenylphosphine oxide is a major thermodynamic driving force for this reaction.[6]
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| (1-Benzyl-1H-indazol-3-yl)methanol | ≥98% | Commercially Available |
| Phosphorus Tribromide (PBr₃) | ≥99% | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich |
| Carbon Tetrabromide (CBr₄) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Diethyl Ether (Et₂O), Anhydrous | ≥99.7% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | Prepared in-house |
| Brine (Saturated NaCl Solution) | ACS Reagent | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Hexanes | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
Standard laboratory glassware, magnetic stirrers, a rotary evaporator, and an inert atmosphere setup (e.g., nitrogen or argon manifold) are required.
Method A: Synthesis using Phosphorus Tribromide (PBr₃)
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (1-Benzyl-1H-indazol-3-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C. Caution: PBr₃ reacts violently with water and is corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).[8][9]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is exothermic and may release gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-Benzyl-3-(bromomethyl)-1H-indazole as a solid.[10]
Workflow Diagram (Method A)
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. nj.gov [nj.gov]
- 9. chemos.de [chemos.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Appel Reaction: Synthesis of 1-Benzyl-3-chloromethylindazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Appel reaction for the conversion of 1-benzyl-3-hydroxymethylindazole to its corresponding chloride, 1-benzyl-3-chloromethylindazole. This transformation is a crucial step in the synthesis of various biologically active indazole derivatives. The protocol herein is designed to be robust and reproducible, with in-depth explanations of the underlying chemistry and practical considerations for successful execution.
Introduction
The Appel reaction is a versatile and widely used method for converting alcohols into alkyl halides under mild and neutral conditions.[1][2] The reaction typically employs triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄), to effect the transformation.[3][4] For primary and secondary alcohols, the reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry.[1][3][4] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[1][4]
The synthesis of 1-benzyl-3-chloromethylindazole is a key step in the preparation of various indazole-based compounds with therapeutic potential. A known synthetic route involves the conversion of the readily available 1-benzyl-3-hydroxymethylindazole to its 3-halogenomethyl derivative.[5] The Appel reaction provides an efficient and high-yielding method to achieve this transformation.
Reaction Mechanism
The mechanism of the Appel reaction involves several key steps:
-
Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks the halogen atom of the carbon tetrahalide, forming a phosphonium salt intermediate.[3][4]
-
Formation of the Alkoxyphosphonium Salt: The alcohol substrate, in this case, 1-benzyl-3-hydroxymethylindazole, is deprotonated by the trihalomethanide anion, and the resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt. This forms a key alkoxyphosphonium intermediate.[1][2][3]
-
Nucleophilic Substitution: The halide ion, generated in the initial step, acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion. This leads to the formation of the desired alkyl halide and triphenylphosphine oxide.[1][3][4]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of 1-benzyl-3-chloromethylindazole via the Appel reaction.
Materials and Reagents:
-
1-benzyl-3-hydroxymethylindazole
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry | ||
| 1-benzyl-3-hydroxymethylindazole | 1.0 eq | Limiting reagent. |
| Triphenylphosphine (PPh₃) | 1.2 eq | A slight excess ensures complete conversion of the alcohol. |
| Carbon tetrachloride (CCl₄) | 1.5 eq | Serves as both the halogen source and a co-solvent. A slight excess drives the reaction to completion. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | An inert solvent that dissolves the starting materials and reagents well. |
| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature to control the initial exotherm and then allowed to warm to room temperature for completion. |
| Reaction Time | 2-4 hours | The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-benzyl-3-hydroxymethylindazole (1.0 eq) and triphenylphosphine (1.2 eq).
-
Dissolution: Add anhydrous dichloromethane to the flask and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of CCl₄: Slowly add carbon tetrachloride (1.5 eq) to the cooled solution dropwise. An exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product will contain the desired 1-benzyl-3-chloromethylindazole and triphenylphosphine oxide.
-
To remove the bulk of the triphenylphosphine oxide, triturate the crude residue with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. Triphenylphosphine oxide is poorly soluble in these solvents and will precipitate out.[1]
-
Filter the solid and wash with cold hexane.
-
The filtrate can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-benzyl-3-chloromethylindazole.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Appel reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent unwanted side reactions.
-
Exothermic Reaction: The initial reaction between triphenylphosphine and carbon tetrachloride can be exothermic. Slow, dropwise addition of CCl₄ at 0 °C is crucial to maintain control over the reaction temperature.
-
Removal of Triphenylphosphine Oxide: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely.[6] Trituration is often effective, but for highly pure material, column chromatography is recommended. Using polymer-supported triphenylphosphine can simplify the work-up as the phosphine oxide can be removed by simple filtration.[1]
-
Alternative Halogenating Agents: While carbon tetrachloride is effective, its use is restricted in many regions due to environmental concerns.[4] Alternative, more environmentally benign chlorinating agents in combination with triphenylphosphine can be explored, such as hexachloroacetone or N-chlorosuccinimide (NCS).[6][7]
Conclusion
The Appel reaction provides a reliable and efficient method for the synthesis of 1-benzyl-3-chloromethylindazole from its corresponding alcohol. By following the detailed protocol and considering the key practical aspects outlined in these application notes, researchers can confidently perform this important transformation, paving the way for the development of novel indazole-based compounds in pharmaceutical research and drug development.
References
-
Del Rio Fuenzalida, N. M., Alme, E., Lundevall, F. J., & Bjørsvik, H. R. (2022). An environmentally benign and high-rate Appel type reaction. RSC Advances, 12(21), 13347-13358. [Link]
- Pevarello, P., & Vulpetti, A. (2011). Process for the preparation of 1-benzyl-3-hydroxymethyl-1h-indazole and its derivatives and required magnesium intermediates. (Patent No. WO2011015502A1).
-
Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]
-
Wikipedia. (2023). Appel reaction. [Link]
-
Master Organic Chemistry. (2023). Appel Reaction: Alcohol to Alkyl Halide (PPh₃ + CBr₄/CCl₄). [Link]
-
Chem-Station. (2017). Reaction Procedure of Appel Reaction & Workup. [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 6. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 7. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
Application Note: Regioselective Radical Bromination of 1-Benzyl-3-methyl-1H-indazole
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of the indazole scaffold. It addresses the specific challenges of regioselectivity and radical stability in the bromination of 1-benzyl-3-methyl-1H-indazole.
Strategic Context & Scientific Rationale
The transformation of 1-benzyl-3-methyl-1H-indazole (1) to 1-benzyl-3-(bromomethyl)-1H-indazole (2) is a pivotal step in the synthesis of bioactive indazole derivatives, including analogues of Lonidamine and activators of soluble guanylate cyclase (sGC).
The 3-(bromomethyl) moiety serves as a versatile electrophilic handle, enabling subsequent coupling with amines, thiols, or carbon nucleophiles. However, this reaction presents a classic chemoselectivity challenge: the substrate contains two benzylic-type positions susceptible to radical abstraction:
-
The C3-Methyl group (Target).[1]
-
The N1-Benzyl methylene group (Off-target).
Mechanistic Selectivity Analysis
The reaction proceeds via the Wohl-Ziegler mechanism , utilizing N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO). Success depends on the kinetic differentiation between the two radical intermediates.
-
Path A (Target): Abstraction of a hydrogen from the C3-methyl group generates a radical stabilized by the entire indazole
-system. -
Path B (Side Reaction): Abstraction from the N1-benzyl group generates a radical stabilized by the phenyl ring and the adjacent nitrogen lone pair.
Expert Insight: While both positions are activated, the C3-methyl radical typically forms faster due to the electron-rich nature of the pyrazole portion of the indazole ring, which effectively delocalizes the unpaired electron. However, the N1-benzyl position is not inert. Over-reaction (using excess NBS) or prolonged heating often leads to bromination at the benzyl position or the formation of gem-dibromides. Strict stoichiometric control (1.0–1.05 eq. NBS) is the primary control lever.
Reaction Mechanism Diagram
The following diagram illustrates the radical chain propagation cycle, highlighting the critical H-abstraction step that determines regioselectivity.
Caption: Radical chain mechanism highlighting the competition between C3-methyl (green) and N1-benzyl (red) activation.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Note |
| 1-Benzyl-3-methyl-1H-indazole | 222.29 | 1.0 | Substrate | Solid, ensure dry |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Bromine Source | Recrystallize from H₂O if yellow |
| AIBN | 164.21 | 0.05 | Initiator | Azobisisobutyronitrile |
| CCl₄ or PhCF₃ | - | Solvent | Medium | PhCF₃ is the greener alternative |
Safety Note: CCl₄ is a restricted carcinogen.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve 1-benzyl-3-methyl-1H-indazole (1.0 equiv) in anhydrous PhCF₃ (concentration ~0.2 M).
-
Why: High dilution helps prevent intermolecular side reactions.
-
-
Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes.
-
Critical: Oxygen is a radical scavenger and will inhibit the initiation step, leading to stalled reactions and the need for excess initiator.
-
-
Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion against a positive flow of inert gas.
Phase 2: Reaction & Monitoring
-
Initiation: Heat the mixture to reflux (approx. 102°C for PhCF₃). The suspension of NBS will eventually convert to succinimide, which floats to the top (in CCl₄) or settles differently depending on solvent density.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every 1 hour.
-
Endpoint: Stop heating when starting material is <5%. Do not push for 100% conversion if it requires extended time (>6h), as this increases the risk of N-benzyl bromination.
-
Visual Cue: The reaction often turns from pale yellow to orange/brown if bromine accumulates (undesirable). A permanent pale yellow is ideal.
-
Phase 3: Workup & Purification
-
Filtration: Cool the mixture to 0°C to precipitate succinimide completely. Filter through a pad of Celite or a sintered glass funnel. Wash the cake with cold solvent.
-
Concentration: Evaporate the filtrate under reduced pressure to obtain the crude yellow oil/solid.
-
Purification:
-
Method A (Crystallization): If the crude is solid, recrystallize from Hexane/EtOAc or Cyclohexane.
-
Method B (Flash Chromatography): If oil, purify on silica gel (Gradient: 0% -> 20% EtOAc in Hexane).
-
Note: The product is an alkyl bromide and can be sensitive to moisture and light. Store at -20°C.
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of 1-benzyl-3-(bromomethyl)-1H-indazole.
Quality Control & Validation
To ensure the integrity of the protocol, the following analytical markers must be verified:
| Analytical Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Starting Material (Methyl group) | |
| ¹H NMR (CDCl₃) | Product (Bromomethyl group) | |
| ¹H NMR (CDCl₃) | Impurity (Benzylic bromide on N-benzyl) | |
| TLC (Hex/EtOAc) | R | Product is slightly more polar than SM |
Troubleshooting Guide:
-
Problem: Reaction stalls at 50% conversion.
-
Cause: Oxygen poisoning or inactive initiator.
-
Fix: Add another 0.02 eq of AIBN and degas again.
-
-
Problem: Multiple spots on TLC.
-
Cause: Over-bromination (dibromide) or N-benzyl reaction.
-
Fix: Reduce reaction time; ensure NBS is not in large excess.
-
References
-
Collot, V., et al. (1999).[4] "Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles with arylboronic acids: A general route to 3-arylindazoles." Tetrahedron, 55(23), 6917-6922.
- Context: Establishes general reactivity of 3-substituted indazoles and halogen
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271-317.
- Context: The foundational review for the Wohl-Ziegler reaction mechanism and selectivity.
-
Lefebvre, V., et al. (2010).[6] "General Two-Step Synthesis of Substituted 3-Aminoindazoles." Journal of Organic Chemistry, 75(8), 2730-2732.
- Context: Discusses functionalization str
-
Manac Inc. (2022).[7] "Bromination reactions that use NBS: Allylic position and benzylic position bromination." Chemia.
- Context: Industrial application notes on NBS handling and regioselectivity rules.
-
Palazzo, G., et al. (1966). "Synthesis of 1-benzyl-3-hydroxymethyl-1H-indazole." Journal of Medicinal Chemistry, 9(1), 38-41.
- Context: Describes the synthesis of the hydroxymethyl analogue, which serves as a precursor or reference for the bromomethyl deriv
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-Benzyl-3-methylimidazolium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
Using 1-Benzyl-3-(bromomethyl)-1H-indazole as alkylating agent
Application Note: Strategic Utilization of 1-Benzyl-3-(bromomethyl)-1H-indazole
Abstract
1-Benzyl-3-(bromomethyl)-1H-indazole is a high-value electrophilic intermediate used to functionalize the 3-position of the indazole scaffold.[1][2] This guide details its application as a "linchpin" reagent for synthesizing soluble Guanylate Cyclase (sGC) activators, anticancer agents (Lonidamine analogues), and TGR5 agonists.[1] We provide optimized protocols for nucleophilic substitution (SN2) with amines and alkoxides, addressing the specific reactivity and safety challenges associated with benzylic halides.
Part 1: Introduction & Strategic Utility
The Indazole Scaffold in Drug Discovery
The indazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in drugs like Benzydamine (anti-inflammatory), Pazopanib (VEGFR inhibitor), and Riociguat (sGC stimulator).[1]
1-Benzyl-3-(bromomethyl)-1H-indazole serves as a critical divergent point . Unlike direct arylation methods (Suzuki/Stille) that form rigid biaryl bonds, this reagent introduces a methylene bridge (-CH₂-) .[1][2] This linker provides rotational freedom, often crucial for optimizing ligand-receptor binding in deep pockets, such as the heme-binding domain of sGC or the ATP-binding site of kinases.[1]
Mechanism of Action: Electrophilic Alkylation
The reaction proceeds via a classic SN2 mechanism .[1][2] The bromine atom, located at the benzylic position, is a highly labile leaving group.[1][2]
-
Reactivity: High. The transition state is stabilized by the adjacent aromatic indazole ring.[1][2]
-
Selectivity: The primary carbon prevents steric hindrance, allowing reaction with bulky nucleophiles (e.g., secondary amines, thiols).[1]
Figure 1: SN2 Reaction Pathway for Indazole Functionalization.
Part 2: Experimental Protocols
Protocol A: Synthesis of 3-(Aminomethyl)indazole Derivatives
Target Application: Creating diverse libraries of kinase inhibitors or sGC activators.
Reagents & Materials:
-
Substrate: 1-Benzyl-3-(bromomethyl)-1H-indazole (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, N-methylpiperazine) (1.2 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Benzyl-3-(bromomethyl)-1H-indazole (1.0 mmol, 301 mg) in anhydrous MeCN (5 mL).
-
Expert Note: If the amine is a salt (e.g., HCl salt), increase K₂CO₃ to 3.0 equiv to ensure neutralization.[1]
-
-
Addition: Add K₂CO₃ (2.0 mmol, 276 mg) followed by the secondary amine (1.2 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at 60°C for 4–6 hours.
-
Work-up:
-
Purification:
Yield Expectation: 85–95% for secondary amines.[1][2]
Protocol B: Etherification (Synthesis of YC-1 Analogues)
Target Application: Synthesis of sGC activators where the furan ring is replaced or linked via ether/thioether.[1][2]
Reagents:
Methodology:
-
Activation: In a dried flask under Nitrogen, dissolve the Phenol (1.1 equiv) in DMF. Add Cs₂CO₃ (1.5 equiv) and stir for 30 min at RT to generate the phenoxide anion.
-
Coupling: Add a solution of 1-Benzyl-3-(bromomethyl)-1H-indazole (1.0 equiv) in DMF dropwise.
-
Reaction: Heat to 80°C for 8 hours.
-
Quench: Pour into ice-cold water. The product often precipitates as a solid.[1][2]
-
Isolation: Filter the solid, wash with water, and dry under vacuum.[1][2]
Part 3: Data Analysis & Troubleshooting
Quantitative Optimization Table
| Parameter | Standard Condition | Optimization for Low Reactivity | Why? |
| Solvent | Acetonitrile (MeCN) | DMF or DMSO | Polar aprotic solvents stabilize the transition state.[1][2] |
| Base | K₂CO₃ | Cs₂CO₃ or NaH | "Cesium effect" improves solubility; NaH is needed for weak nucleophiles (alcohols).[1][2] |
| Temp | 60°C | 25°C - 40°C | Lower temp prevents decomposition if the nucleophile is volatile.[1][2] |
| Stoichiometry | 1.2 eq Amine | 2.0 eq Amine | Excess amine drives the reaction to completion if kinetics are slow.[1][2] |
Workflow Visualization
Figure 2: Decision Tree for Reaction Optimization.
Part 4: Safety & Handling (MSDS Highlights)
-
Lachrymator: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent).[1][2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis to alcohol).[1][2]
References
-
Synthesis of Indazole Derivatives: Collot, V., et al. "Suzuki-Miyaura coupling of 3-iodoindazoles: a general approach to 3-aryl- and 3-heteroarylindazoles."[1][2] Tetrahedron, 1999, 55(22), 6917-6922.[1] Link
-
YC-1 and sGC Activation: Ko, F. N., et al. "YC-1, a novel activator of platelet guanylate cyclase."[1][2] Blood, 1994, 84(12), 4226-4233.[1] Link
-
Indazole Medicinal Chemistry: Cerecetto, H., et al. "Medicinal chemistry of indazole derivatives: a review."[1][2] Mini-Reviews in Medicinal Chemistry, 2005, 5(10), 869-878.[1] Link
-
Safety Data Sheet: Fisher Scientific. "3-Bromo-1H-indazole SDS." Link(Note: General indazole halide safety applies).[1][2]
Sources
- 1. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-3-hydroxy-1H-indazole 97 2215-63-6 [sigmaaldrich.com]
- 3. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Preparation of soluble guanylate cyclase activators
Application Note: Preparation and Characterization of Soluble Guanylate Cyclase (sGC) Activators
Abstract
This application note provides a comprehensive technical framework for working with soluble guanylate cyclase (sGC) activators. Unlike sGC stimulators (e.g., Riociguat), which require a native reduced heme moiety, sGC activators (e.g., Cinaciguat) are structurally designed to bind to the heme-pocket of oxidized (Fe³⁺) or heme-free (apo) sGC.[1] This guide covers the strategic chemical preparation (synthesis overview), critical solubilization protocols to prevent precipitation, and a self-validating in vitro assay system using ODQ to confirm heme-independent activation.
Mechanistic Foundation & Compound Classification
To prepare these compounds effectively, one must understand their target state. Misclassification between "Stimulators" and "Activators" is the most common source of experimental failure in sGC research.
-
sGC Stimulators (NO-Synergists): Bind to the
-subunit of reduced (Fe²⁺) sGC. They require the heme group to be present and reduced. -
sGC Activators (NO-Mimetics): Bind to the heme pocket of the
-subunit. They act as "heme-replacements" and are most potent when the native heme is oxidized (Fe³⁺) or ejected (apo-sGC).
Pathway Visualization
The following diagram illustrates the distinct entry points for Activators vs. Stimulators, highlighting the critical role of oxidative stress (ROS) in determining efficacy.
Caption: Differential activation logic. Activators (blue) bypass the NO-resistance block caused by ROS-induced heme oxidation.
Chemical Preparation Strategy
While total organic synthesis is complex, understanding the structural composition is vital for purification and stability. The prototype activator, Cinaciguat (BAY 58-2667) , consists of a dicarboxylic acid "tail" linked to a phenethylamino "core."[2]
A. Synthetic Overview (Convergent Strategy)
The preparation typically follows a convergent route involving three key fragments:
-
Fragment A (The Anchor): A 4-(2-aminoethyl)phenol derivative.
-
Fragment B (The Linker): A biphenyl methyl halide scaffold.
-
Fragment C (The Acid Tail): A dicarboxylic acid moiety (critical for solubility and binding).
Key Reaction Step: The final assembly often involves a reductive amination or an alkylation between the amine core and the dicarboxylic acid tail.
-
Note: The dicarboxylic acid functionality renders the molecule amphiphilic but prone to precipitation in acidic media.
B. Physicochemical Properties & Handling
| Property | Specification | Critical Handling Note |
| Molecular Weight | ~565.7 g/mol | Large molecule; slow diffusion in viscous media.[2] |
| Solubility (DMSO) | > 50 mg/mL | Preferred solvent. Hygroscopic DMSO reduces solubility; use fresh ampoules.[2] |
| Solubility (Water) | Negligible | Do NOT dissolve directly in water/saline. |
| Light Sensitivity | High | Structure mimics porphyrin; protect from light during all steps (amber tubes). |
| Stability | -20°C (Solid) | Stable for 2 years.[2] Solutions should be used immediately or frozen at -80°C. |
Protocol: Preparation of Stock Solutions
Objective: Create a stable, precipitation-free stock for biological assays.
Materials:
-
sGC Activator (solid powder, >98% purity).
-
Anhydrous DMSO (Grade: Cell Culture Tested).
-
Amber glass vials (silanized preferred to minimize sticking).
Step-by-Step Procedure:
-
Weighing: Weigh the compound in a low-humidity environment. Static electricity can be an issue; use an anti-static gun if necessary.
-
Primary Stock (10 mM):
-
Calculate volume:
. -
Add anhydrous DMSO. Vortex vigorously for 30 seconds.
-
Visual Check: Solution must be clear and colorless/pale yellow. If cloudy, sonicate at 37°C for 5 minutes.
-
-
Serial Dilution (for Assays):
-
Crucial Step: Do not perform intermediate dilutions in 100% aqueous buffer. This causes "crashing out" (micro-precipitation) which leads to false negatives.
-
Method: Perform serial dilutions in 100% DMSO first.
-
Final Transfer: Transfer 1 µL of the DMSO dilution into 999 µL of assay buffer (1:1000 dilution) immediately before adding to the enzyme/cells. This keeps the final DMSO concentration at 0.1%, which is non-toxic.
-
Protocol: Biological Validation (The ODQ Assay)
To prove you have synthesized or purchased a true sGC activator, you must demonstrate that its potency increases or remains stable when the enzyme is oxidized.
Reagents:
-
ODQ: (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one).[3][4][5] A specific oxidizer of the sGC heme.[4][6]
-
GTP: Substrate.
-
Purified sGC or Cell Lysate (e.g., from CHO cells overexpressing sGC).
Experimental Workflow
Caption: Validation workflow. ODQ pretreatment oxidizes the heme, differentiating activators from stimulators.[4]
Interpretation of Results:
-
True Activator (Cinaciguat):
-
No ODQ: Moderate/High activity.
-
+ ODQ:Higher or sustained activity (Curve shifts left or stays high).
-
-
Stimulator (Riociguat) / NO Donor:
-
No ODQ: High activity.[2]
-
+ ODQ:Complete loss of activity (Curve flatlines).
-
Troubleshooting & Expert Insights
Issue: Bell-Shaped Dose Response
-
Observation: Activity peaks at 1-10 µM and drops at higher concentrations (e.g., 100 µM).
-
Cause: This is often an artifact of solubility limits or non-specific protein binding at high concentrations, rather than physiological inhibition.
-
Solution: Cap testing ranges at 10 µM for cell-based assays.[4]
Issue: High Background in ELISA
-
Cause: Some sGC activators can interfere with fluorescence-based cGMP detection kits if they are not washed out (due to their aromatic structures).
-
Solution: Use acetylation-based ELISA formats which are more robust, or extract cGMP with ethanol prior to measurement.
Issue: Irreversibility
-
Insight: Cinaciguat binding is pseudo-irreversible. Unlike NO, which dissociates rapidly (seconds), activators can remain bound for hours.
-
Impact: Washout experiments in organ baths will fail to return to baseline. Design experiments accordingly (parallel tissues rather than cumulative dosing on one tissue).
References
-
Stasch, J. P., et al. (2006). Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels. Nature, 441(7092), 514–518.
-
Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential.[1] Nature Reviews Drug Discovery, 5(9), 755–768.
-
Sandner, P., et al. (2021). Soluble Guanylate Cyclase Stimulators and Activators.[1] Handbook of Experimental Pharmacology, 264, 355-394.
-
Cayman Chemical. POM 1 Product Information (General solubility references for complex salts/activators).
-
MedChemExpress. Cinaciguat (BAY 58-2667) Product & Solubility Data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository-empedu-rd.ekt.gr [repository-empedu-rd.ekt.gr]
Application Notes and Protocols: Strategic Coupling of 1-Benzyl-3-(bromomethyl)-1H-indazole
Abstract
1-Benzyl-3-(bromomethyl)-1H-indazole is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of pharmacologically relevant molecules. The high reactivity of its benzylic bromide moiety makes it an exceptionally versatile electrophile for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth analysis of the key coupling strategies for this substrate, moving beyond simple procedural lists to explain the underlying principles and rationale for experimental design. We present detailed, field-tested protocols for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, complete with mechanistic insights, optimization tables, and troubleshooting advice to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Utility of a Versatile Indazole Intermediate
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Functionalization at the 3-position is a common strategy for modulating biological activity, and the 3-(bromomethyl) group serves as a powerful linchpin for introducing diverse molecular fragments. The N-1 benzyl protecting group not only prevents undesired reactions at the indazole nitrogen but also enhances the stability and solubility of the molecule.
The primary site of reactivity on 1-benzyl-3-(bromomethyl)-1H-indazole is the C(sp³)-Br bond. As a benzylic bromide, it is an excellent electrophile for S_N2 reactions and is also amenable to oxidative addition in palladium catalytic cycles, opening two major avenues for chemical modification.[2][3] This document will explore both pathways, providing researchers with a robust toolkit for leveraging this important building block.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for N-Alkylation with a Secondary Amine
This protocol details the synthesis of 1-benzyl-3-((diethylamino)methyl)-1H-indazole.
-
Materials:
-
1-Benzyl-3-(bromomethyl)-1H-indazole (1.0 mmol, 301 mg)
-
Diethylamine (1.2 mmol, 124 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a dry round-bottom flask, add 1-benzyl-3-(bromomethyl)-1H-indazole and potassium carbonate.
-
Add anhydrous DMF via syringe and stir the suspension at room temperature.
-
Add diethylamine dropwise to the stirred mixture.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water (25 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the desired product.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the synthesis of 1-benzyl-3-(4-methoxybenzyl)-1H-indazole.
-
Materials:
-
1-Benzyl-3-(bromomethyl)-1H-indazole (0.5 mmol, 151 mg)
-
4-Methoxyphenylboronic acid (0.75 mmol, 114 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.025 mmol, 5.6 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.05 mmol, 20.5 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 489 mg)
-
Anhydrous THF (4 mL) and Water (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂, SPhos, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1-benzyl-3-(bromomethyl)-1H-indazole and 4-methoxyphenylboronic acid to the flask.
-
Add the degassed THF/H₂O (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
-
Data Summary and Comparison
The following tables provide representative conditions for the discussed coupling reactions, adapted from literature precedents for similar benzylic bromide substrates. [2][4][5] Table 1: Representative Conditions for Nucleophilic Substitution
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | ACN | 60 | 5 | >90% |
| Morpholine | Et₃N | DMF | 50 | 6 | >85% |
| Phenol | NaH | THF | 25-60 | 8 | 70-85% |
| Sodium Azide | NaN₃ | DMF/H₂O | 25 | 12 | >95% |
Table 2: Comparison of Suzuki-Miyaura Coupling Conditions for Benzyl Bromides
| Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 95 | [2] |
| 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | High | [3][6] |
| 4-Tolylboronic acid | PdCl₂(dtbpf) (2) | - | Cs₂CO₃ | CPME/H₂O | 90 | 92 | [2]|
Figure 3: General experimental workflow for coupling reactions.
Conclusion
1-Benzyl-3-(bromomethyl)-1H-indazole stands out as a highly adaptable building block for synthetic chemistry. Its benzylic bromide handle can be readily functionalized through both classical nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles behind reagent and condition selection—from the choice of a non-nucleophilic base in N-alkylations to the critical role of bulky phosphine ligands in Suzuki-Miyaura couplings—researchers can confidently and efficiently synthesize a vast array of complex indazole derivatives for applications in drug discovery and materials science.
References
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
-
Molander, G. A., & Kennedy, K. M. (2004). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 6(10), 1641–1644*. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Haywood, T., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 19(6), 8014-8023. [Link]
-
Wang, D., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 806–813. [Link]
- Rossi, U. (2011). Process for the preparation of 1-benzyl-3-hydroxymethyl-1h-indazole and its derivatives and required magnesium intermediates.
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
van der Heijden, J., et al. (2021). Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications, 57(59), 7268-7271. [Link]
-
Chen, Y. L., et al. (2007). Synthesis of furopyrazole analogs of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole (YC-1) as novel anti-leukemia agents. Bioorganic & Medicinal Chemistry, 15(4), 1733-1740. [Link]
Sources
- 1. Synthesis of furopyrazole analogs of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole (YC-1) as novel anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Handling moisture-sensitive benzyl bromides in synthesis
Application Note: Stabilization, Synthesis, and Purification of Moisture-Sensitive Benzyl Bromides
Part 1: Executive Summary & Core Challenge
Benzyl bromides are ubiquitous intermediates in medicinal chemistry, primarily used for benzylation of heteroatoms (N, O, S). However, they present a dual challenge:
-
Chemical Instability: They are prone to rapid, autocatalytic hydrolysis. The benzylic carbocation intermediate facilitates
hydrolysis, generating HBr. This HBr acts as an autocatalyst, accelerating further decomposition and polymerization. -
Occupational Hazard: They are potent lachrymators (tear agents), requiring specific neutralization protocols beyond standard fume hood usage.
The Golden Rule: Success with benzyl bromides depends on pH control . You must maintain a neutral-to-basic environment throughout synthesis, purification, and storage to prevent the acid-catalyzed "decomposition spiral."
Part 2: Mechanism of Failure (The Decomposition Cycle)
To handle these compounds, one must understand why they fail. Unlike simple alkyl halides, the benzylic position stabilizes the carbocation, making the C-Br bond labile.
The Autocatalytic Loop: Trace moisture hydrolyzes the bromide, releasing HBr. The HBr protonates the leaving group of remaining molecules or activates the silica gel surface during purification, leading to a runaway degradation often signaled by a color change from clear to pink/brown (liberation of elemental bromine).
Figure 1: The autocatalytic decomposition cycle of benzyl bromides. Note the red dashed line indicating how generated HBr accelerates the breakdown of the remaining starting material.
Part 3: Synthesis Protocols
Two primary routes exist. The choice depends on substrate stability.
Method A: The Appel Reaction (Recommended for Sensitive Substrates)
Best for: Acid-sensitive substrates or complex scaffolds.
This method converts benzyl alcohols to bromides under neutral conditions , avoiding the HBr generation inherent in
Reagents:
-
Benzyl Alcohol derivative (1.0 equiv)
-
Carbon Tetrabromide (
) (1.1 equiv) -
Triphenylphosphine (
) (1.1 equiv) -
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Protocol:
-
Dissolve Alcohol and
in anhydrous DCM at 0°C under Argon/Nitrogen. -
Add
portion-wise (solid) or dropwise (DCM solution) over 15 minutes. -
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1-2 hours.
-
Workup: Add Pentane or Hexane (approx. 2x reaction volume) to precipitate Triphenylphosphine oxide (
). -
Filter through a Celite pad.[1]
-
Concentrate filtrate. Proceed immediately to Buffered Purification.
Method B: Radical Bromination (NBS)
Best for: Toluenes/Methyl-arenes (creating the C-Br bond from C-H). Requires radical initiation (AIBN or Benzoyl Peroxide) and reflux.
Critical Modification:
Add solid Potassium Carbonate (
-
Reasoning: This scavenges trace HBr formed during the radical process, preventing acid-catalyzed degradation of the product as it forms.
Part 4: The "Buffered Silica" Purification Protocol
This is the most critical step. Standard silica gel is slightly acidic (pH 4-5) and retains water. Loading a benzyl bromide onto a standard column often results in streaking, loss of mass, and "pink band" formation (decomposition).
The Solution: Deactivate the silica with Triethylamine (TEA).
Data Comparison: Stationary Phase Effects
| Stationary Phase | Additive | Result | Recovery Yield |
| Standard Silica (60 Å) | None | Hydrolysis, Streaking, Pink discoloration | 40-60% |
| Neutral Alumina | None | Good separation, less capacity than silica | 75-85% |
| Buffered Silica | 1-2% | Stable elution, sharp bands | 90-98% |
Step-by-Step Buffered Column Preparation:
-
Slurry Preparation: Prepare your eluent system (e.g., Hexanes/EtOAc 9:1). Add 1% v/v Triethylamine (TEA) to the solvent mixture.
-
Packing: Slurry pack the silica gel using the TEA-doped solvent.
-
Flushing: Flush the column with 2-3 column volumes of the TEA-doped solvent.
-
Validation: Check the pH of the eluent coming out. It should be basic (pH > 8 on wet pH paper).
-
-
Loading: Dissolve the crude benzyl bromide in the mobile phase (containing TEA). Load carefully.
-
Elution: Run the column using the TEA-doped solvent system.
-
Post-Column: Do not let the fractions sit for days. Evaporate solvent immediately at low temperature (< 40°C).
Figure 2: The Buffered Silica Workflow. Pre-treating the silica is mandatory to prevent on-column hydrolysis.
Part 5: Storage & Stability
Never store benzyl bromides "neat" without a stabilizer if they are to be kept for more than 24 hours.
-
Vessel: Amber glass vial (protects from light-induced radical cleavage).
-
Atmosphere: Flush with Argon/Nitrogen. Tape the cap with Parafilm.
-
The Stabilizer: Add a few granules of anhydrous Potassium Carbonate (
) or activated 4Å Molecular Sieves directly into the vial. -
Temperature: Store at -20°C.
Part 6: Safety & Decontamination (Lachrymator Control)
Benzyl bromides are severe eye and respiratory irritants. The "tear gas" effect is caused by the alkylation of TRPA1 ion channels in sensory nerves.
Decontamination Solution (The "Quench"): Do not wash glassware with simple water (this releases HBr). Use an oxidative alkaline solution.
-
Recipe: 10% Sodium Hypochlorite (Bleach) + 1M NaOH (1:1 mixture).
-
Action: Soak all contaminated glassware, syringes, and septa in this solution for 1 hour.
-
Chemistry: The hypochlorite oxidizes the benzyl bromide to Benzoic Acid , which is non-volatile and water-soluble as the benzoate salt.
References
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(5), 1518–1520. (Reference for drying solvents essential for moisture-sensitive synthesis). Link
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Authoritative source for lachrymator safety and waste disposal). Link
- Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Source for "Buffered Silica" techniques).
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 3. Propose a mechanism for the reaction of benzyl bromide with ethan... | Study Prep in Pearson+ [pearson.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: 1-Benzyl-3-(bromomethyl)-1H-indazole
A Guide to Preventing and Troubleshooting Hydrolysis
Welcome to the technical support center for 1-Benzyl-3-(bromomethyl)-1H-indazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and efficacy of this critical reagent in your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the primary challenge associated with this compound: its susceptibility to hydrolysis.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What is 1-Benzyl-3-(bromomethyl)-1H-indazole and what is its primary application?
1-Benzyl-3-(bromomethyl)-1H-indazole is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals. The indazole scaffold is a "privileged structure" found in numerous bioactive compounds with applications as anti-inflammatory, anti-tumor, and anti-HIV agents.[1][2] The bromomethyl group at the C3 position serves as a highly reactive electrophilic handle, allowing for the straightforward introduction of the indazole moiety into a target molecule through nucleophilic substitution reactions.
Q2: What makes 1-Benzyl-3-(bromomethyl)-1H-indazole so prone to hydrolysis?
The compound's reactivity stems from the bromomethyl group being attached to the indazole ring at a benzylic-like position. This structural feature makes the carbon-bromine (C-Br) bond susceptible to cleavage via nucleophilic substitution. Water, even in trace amounts, can act as a nucleophile, leading to hydrolysis.
The reaction can proceed through two primary mechanisms:
-
SN1 (Substitution Nucleophilic Unimolecular): In the presence of polar protic solvents (like water or alcohols), the C-Br bond can ionize to form a resonance-stabilized benzylic carbocation. This is often the rate-determining step. The carbocation is then rapidly attacked by water. The stability of this intermediate makes the SN1 pathway particularly favorable.[3][4]
-
SN2 (Substitution Nucleophilic Bimolecular): A water molecule can also directly attack the electrophilic carbon, displacing the bromide ion in a single, concerted step.
The presence of the benzyl group at the N1 position further influences the electronic properties of the indazole ring system, contributing to the overall reactivity of the C3-bromomethyl substituent.
Caption: SN1 and SN2 hydrolysis pathways of 1-Benzyl-3-(bromomethyl)-1H-indazole.
Q3: What is the primary product of hydrolysis, and how does it impact my experiments?
The exclusive product of hydrolysis is 1-Benzyl-3-(hydroxymethyl)-1H-indazole .[5][6] This byproduct is significantly less reactive than the starting material. Its presence in your reagent bottle means the effective concentration of your electrophile is lower than stated, leading to:
-
Incomplete reactions and lower yields.
-
The introduction of an unwanted impurity into the reaction mixture, complicating purification.
-
Inconsistent results between experimental runs.
Q4: What environmental factors accelerate the hydrolysis of this reagent?
The following conditions will significantly increase the rate of degradation and must be meticulously controlled:
-
Presence of Water: The most critical factor. Atmospheric moisture is sufficient to cause significant hydrolysis over time.
-
Protic Solvents: Solvents with acidic protons (e.g., water, methanol, ethanol) will facilitate hydrolysis.
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[7][8]
-
Non-neutral pH: Both acidic and basic conditions can catalyze the hydrolysis process.
Part 2: Troubleshooting Guide - Prevention, Detection, and Remediation
This section is designed to provide actionable solutions to common problems encountered when working with 1-Benzyl-3-(bromomethyl)-1H-indazole.
Q5: I've just received a new bottle of the reagent. What are the correct storage and handling procedures?
Proper storage from day one is the most effective preventative measure. The causality here is simple: minimize contact with water and energy (heat/light) to suppress the degradation reaction.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. | Reduces the kinetic rate of hydrolysis. Do not freeze, as this can cause moisture condensation upon thawing. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, preventing both hydrolysis and potential oxidative side-reactions. |
| Container | Keep in the original, tightly sealed container. | The packaging is designed to prevent moisture ingress. |
| Environment | Store in a desiccator.[9] | Provides an additional layer of protection against ambient humidity. |
| Handling | Use only in a glovebox or under a positive pressure of inert gas.[10][11] | Prevents exposure to atmospheric moisture during weighing and transfer. |
Q6: I am setting up a reaction. What are the best practices for solvent selection and experimental setup?
Your choice of solvent and your experimental technique are paramount. The goal is to create an anhydrous (water-free) environment.
Recommended Solvents: Use anhydrous, aprotic solvents. Always use a freshly opened bottle or a solvent from a solvent purification system.
| Solvent | Notes |
| Tetrahydrofuran (THF) | Excellent choice. Ensure it is anhydrous and inhibitor-free. |
| Dichloromethane (DCM) | Good choice, but ensure it is distilled from a drying agent (e.g., CaH₂). |
| Acetonitrile (ACN) | A polar aprotic solvent suitable for many substitution reactions.[12] |
| Toluene | A non-polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Polar aprotic. Use with caution as it can be difficult to render completely anhydrous and may contain amine impurities. |
Experimental Workflow:
Caption: Recommended workflow for setting up a reaction under inert conditions.
Q7: I suspect my reagent has degraded. How can I confirm and quantify the level of hydrolysis?
Visual inspection is unreliable. You must use analytical techniques to get a definitive answer. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[13]
Analytical Techniques for Detection:
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. The hydrolyzed product (the alcohol) is more polar and will have a lower Rf value than the starting material. Spot the reagent against a known standard if available.
-
1H NMR Spectroscopy: The methylene protons (-CH₂Br) of the starting material have a characteristic chemical shift. The hydrolyzed product's methylene protons (-CH₂OH) will appear at a different, typically upfield, chemical shift, and will also show an exchangeable -OH proton. Monitoring the integration of these two peaks can provide a quantitative assessment.[14]
-
HPLC-UV: The gold standard for quantification. A stability-indicating method can separate the starting material from the hydrolysis product and other potential impurities.
Protocol: Quantifying Hydrolysis by HPLC
This protocol is a self-validating system. The system suitability checks ensure the data you generate is reliable.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold 2 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Prep | Dissolve a known quantity (~1 mg/mL) in Acetonitrile. |
System Suitability:
-
Retention Time: The 1-Benzyl-3-(bromomethyl)-1H-indazole should have a consistent retention time.
-
Resolution: If a standard of the hydrolyzed product is available, the resolution between the two peaks should be >2.0.
-
Tailing Factor: The peak for the main component should have a tailing factor between 0.9 and 1.5.
The percentage of hydrolysis can be calculated based on the area-under-the-curve (AUC) of the product peak relative to the total AUC of all related peaks.
Q8: My reagent shows 15% hydrolysis. Can it still be used?
This depends on the sensitivity of your reaction.
-
For robust, high-yield reactions: You may be able to proceed by adjusting the stoichiometry, adding 15% more reagent to compensate for the impurity. However, you must account for the presence of the hydrolyzed alcohol in your purification strategy.
-
For sensitive or multi-step syntheses: Using a partially hydrolyzed reagent is not recommended. The impurity can interfere with downstream steps, and the inconsistency makes the experiment difficult to reproduce. In this case, purification or sourcing fresh material is the best course of action.
There is no standard protocol for re-purifying the partially hydrolyzed reagent that is broadly applicable, as it would typically involve chromatography which itself carries risks of further degradation on silica gel. It is almost always more efficient and scientifically sound to procure fresh, high-purity material.
Troubleshooting Summary
| Symptom | Possible Cause | Recommended Solution |
| Low or no product yield in reaction. | Reagent has hydrolyzed, lowering effective concentration. | Quantify purity via HPLC/NMR. Adjust stoichiometry or use fresh reagent. |
| Inconsistent Rf on TLC plate for starting material. | Sample contains the more polar hydrolysis product. | Use HPLC for definitive analysis. Implement stricter anhydrous techniques. |
| Reaction yields are not reproducible. | Variable levels of hydrolysis in the reagent bottle over time. | Procure fresh reagent. Store new bottle under inert gas and desiccate. Aliquot if necessary for single use. |
| Unexpected polar impurity in crude product. | The impurity is likely 1-Benzyl-3-(hydroxymethyl)-1H-indazole. | Confirm identity via LC-MS. Improve anhydrous reaction conditions and reagent handling. |
References
- Sapeta, K., & Kerr, M. A. (n.d.). Science of Synthesis: 1H- and 2H-Indazoles. Thieme.
- WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. (n.d.). Google Patents.
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journals. Retrieved from [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023, April 4). MDPI. Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
1-benzyl-1H-indazol-3-ol. (n.d.). PubChem. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. (n.d.). TSI Journals. Retrieved from [Link]
-
SAFETY DATA SHEET - (Bromomethyl)cyclopropane. (2025, September 6). Thermo Fisher Scientific. Retrieved from [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved from [Link]
-
Comparing the stabilities of allylic, benzylic, and tertiary radicals. (2015, February 24). Chemistry Stack Exchange. Retrieved from [Link]
-
Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. (2022, December 28). MDPI. Retrieved from [Link]
-
Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. (2024, December 6). Elsevier. Retrieved from [Link]
-
SAFETY DATA SHEET - 4-Bromomethyl-1,2-dihydroquinoline-2-one. (n.d.). AFG Bioscience LLC. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. University of Copenhagen. Retrieved from [Link]
-
Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. (2023, June 30). University of Pretoria. Retrieved from [Link]
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. Journal of Organic Chemistry, 66(10), 3235-3237. Retrieved from [Link]
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 6. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. dollycorporation.com [dollycorporation.com]
- 10. afgsci.com [afgsci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: 1-Benzyl-3-(bromomethyl)-1H-indazole Storage & Stability Guide
Product ID: 1-Benzyl-3-(bromomethyl)-1H-indazole Chemical Class: Benzylic Alkyl Halide / Indazole Derivative Primary Hazard: Moisture Sensitivity (Hydrolysis), Photosensitivity
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often see this compound mishandled because it looks like a stable aromatic solid. It is not. While the indazole core is robust, the 3-(bromomethyl) moiety acts as a highly reactive electrophile. Structurally, it functions as a "benzylic-like" halide. The nitrogen at position 2 (N2) and the aromatic ring system can stabilize a carbocation at the C3-methyl position, making this compound exceptionally prone to
If you treat this reagent like a standard organic building block (stored on a shelf, clear vial), it will degrade into (1-benzyl-1H-indazol-3-yl)methanol and release corrosive HBr gas, which autocatalyzes further decomposition.
Module 1: Critical Storage Protocols
To maintain >98% purity, you must adhere to the "Cold-Dark-Dry" Triad.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Preferred) 2-8°C (Acceptable for short term) | Lowers kinetic energy, significantly retarding the rate of nucleophilic attack by trace moisture and preventing thermal elimination of HBr. |
| Atmosphere | Argon or Nitrogen (Blanketed) | Displaces oxygen (prevents radical oxidation) and ambient humidity (prevents hydrolysis). |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV radiation (prevents C-Br bond homolysis). Teflon prevents leaching of plasticizers by the alkyl bromide. |
| Desiccant | Required (in secondary container) | The compound is hygroscopic. Store the vial inside a larger jar containing Drierite or silica gel. |
Module 2: Troubleshooting & Diagnostics
Visual & Chemical Indicators of Degradation
Q: My white solid has turned yellow/orange. Is it still usable?
-
Diagnosis: The color change indicates the release of free bromine (
) or conjugated by-products caused by oxidation or photolysis. -
Action: If the color is faint, a recrystallization (see Module 3) may save it. If it is dark orange/brown or sticky, the purity is likely <80%, and re-synthesis or purchase is recommended.
Q: I smell an acrid, acidic odor when opening the vial.
-
Diagnosis: This is Hydrogen Bromide (HBr) gas. It confirms that hydrolysis has occurred (Reaction:
). -
Action: Vent in a fume hood immediately. The compound is significantly degraded.
Visualization of Degradation Pathways
The following diagram illustrates the primary failure modes during storage.
Figure 1: Primary degradation pathways. The Red path (Hydrolysis) is the most common storage failure, driven by moisture. The Yellow path (Photolysis) occurs upon light exposure.
Module 3: Recovery & Purification Protocols
If degradation is suspected (e.g., purity 90-95%), use this protocol to restore the reagent.
Protocol: Non-Aqueous Recrystallization
Do not use water or alcohols (methanol/ethanol), as they will react with the bromide.
-
Dissolution: Dissolve the crude solid in a minimum amount of warm Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 40°C).
-
Filtration: If there is insoluble white precipitate (polymerized material), filter rapidly through a glass frit.
-
Precipitation: Slowly add Hexane or Heptane (anti-solvent) until the solution turns slightly cloudy.
-
Crystallization: Seal and place at -20°C overnight.
-
Collection: Filter the crystals under inert gas (Nitrogen) if possible. Wash with cold Hexane. Dry under high vacuum.
Module 4: Quality Control (Self-Validating Systems)
Before committing this reagent to a valuable synthesis (e.g., sGC activator production), validate its activity using these methods.
Method A: The Silver Nitrate Test (Rapid Field Check)
Use this qualitative test to distinguish active alkyl bromide from hydrolyzed alcohol.
-
Principle: Alkyl halides react with
to precipitate Silver Bromide ( ). Benzylic bromides react rapidly (seconds) due to the stability of the benzylic carbocation intermediate. -
Procedure:
-
Dissolve ~5 mg of your compound in 0.5 mL Ethanol (Note: Ethanol is used only as a solvent for the test, reaction speed is faster than ethanolysis).
-
Add 2 drops of 0.1 M Aqueous Silver Nitrate (
) .
-
-
Interpretation:
-
Instant Heavy Precipitate (Pale Yellow): High Purity Active Bromide.
-
Slow/No Precipitate: The compound has already hydrolyzed to the alcohol (which does not react with
). -
White Precipitate (AgCl): Wrong halide (check if you bought the chloride analog).
-
Method B: TLC Monitoring
-
Mobile Phase: Hexane:Ethyl Acetate (4:1).
-
Visualization: UV (254 nm).
-
Expected Rf:
-
Target (Bromide): Higher Rf (less polar).
-
Impurity (Alcohol): Lower Rf (more polar, stays closer to baseline).
-
Note: If the spot streaks, it indicates decomposition on the silica (which is acidic). Add 1% Triethylamine to the mobile phase to neutralize.
-
FAQs: Researcher to Researcher
Q: Can I use this compound if it has been at Room Temperature for 3 days? A: Likely yes, but check the TLC. If kept dry, thermal degradation is slow. If it was humid, hydrolysis is probable. Perform the Silver Nitrate test; if you get instant precipitation, proceed.
Q: Why does the MSDS say "Lachrymator"? A: Like benzyl bromide, this compound is a potent mucous membrane irritant. It alkylates DNA and proteins in your eyes/nose. Always handle in a fume hood. If you smell it, you have already been exposed.
Q: I need to run an NMR. Which solvent?
A: Use
-
Warning: In wet
, the compound will hydrolyze over the course of a long NMR experiment. Use a fresh ampoule of solvent. -
Signature Peak: Look for the
singlet around 4.8 - 4.9 ppm . If you see a shift to ~4.6 ppm (Alcohol) or ~10 ppm (Aldehyde oxidation), degradation has occurred.
References
-
PubChem. (n.d.). 1-Benzyl-1H-indazol-3-ol (Hydrolysis Product Data). National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
Collot, V., et al. (1999).[1] Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles with Arylboronic Acids: A General and Flexible Route to 3-Arylindazoles. Tetrahedron, 55(23), 6917-6922. (Describes halogenation and stability of 3-position indazoles).
-
Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Silver Nitrate. Retrieved February 25, 2026, from [Link]
Sources
Minimizing lachrymator effects of benzyl bromide derivatives
Topic: Minimizing Lachrymator Effects & Safe Handling Protocols Role: Senior Application Scientist Status: Operational
Introduction: The "Tear Gas" Challenge
Welcome to the technical support hub for benzyl bromide derivatives. As researchers, we know that benzyl bromide (
This guide moves beyond the standard MSDS. It provides the mechanistic "why" behind the irritation, engineering controls to prevent it, and chemical strategies to eliminate exposure entirely through in situ generation.
Module 1: The Mechanism (Why are my eyes burning?)
The TRPA1 Pathway
Benzyl bromide does not just "irritate" the eye; it chemically attacks it. The compound acts as a potent agonist for the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel, located on the nociceptive (pain-sensing) nerve endings in the cornea and mucous membranes.
-
The Chemistry: Benzyl bromide is a "soft" electrophile. It readily crosses the lipophilic cell membrane and enters the nerve terminal.
-
The Trigger: Once inside, it covalently modifies specific cysteine residues (e.g., Cys621, Cys641, Cys665) on the N-terminus of the TRPA1 channel via alkylation.
-
The Result: This modification locks the channel open, causing a massive influx of Calcium (
) and Sodium ( ) ions, which depolarizes the neuron and sends an immediate "pain" signal to the brainstem.
Pathway Visualization
Figure 1: The TRPA1 activation pathway.[1] Benzyl bromide alkylates intracellular cysteine residues, triggering the pain response.
Module 2: Engineering Controls & PPE (Prevention)
The Glove Permeation Fallacy
Critical Warning: Standard nitrile gloves provide minimal protection against benzyl bromide. As a small, lipophilic alkyl halide, benzyl bromide can permeate thin nitrile (4 mil) in < 5 minutes . Once inside the glove, the occlusion effect increases absorption through the skin.
Glove Compatibility Matrix
| Glove Material | Thickness | Est. Breakthrough Time | Recommendation |
| Thin Nitrile | 4 mil | < 5 mins | ❌ Do Not Use as primary barrier. |
| Double Nitrile | 8 mil (total) | ~15 mins | ⚠️ Splash protection only. Change immediately upon contact. |
| Laminate (Silver Shield/4H) | 2.7 mil | > 480 mins | ✅ Preferred. Use as inner liner. |
| Viton / Butyl | 10+ mil | > 240 mins | ✅ Excellent, but dexterity is lower. |
Protocol: For handling neat benzyl bromide, wear Silver Shield laminate gloves under standard nitrile gloves. The laminate blocks the chemical, while the outer nitrile provides grip.
Fume Hood Discipline
-
Sash Height: Keep the sash at the lowest possible working position (below the breathing zone).
-
Draft Check: Verify face velocity is 80–100 fpm. Benzyl bromide vapor is heavier than air (density ~1.4 g/mL); ensure rear baffles are not blocked by equipment.
-
Rotovap Trap: Never rotovap benzyl bromide solutions on an open bench. The exhaust from the vacuum pump must be vented into a fume hood or scrubbed.
Module 3: In-Process Mitigation (The "How")
The most effective way to stop lachrymation is to never isolate the benzyl bromide . Generate it in situ and react it immediately (Telescoped Reaction).
Protocol: In Situ Generation via Radical Bromination
Instead of buying benzyl bromide, start with the toluene derivative and brominate it, then add your nucleophile directly to the same pot.
Reagents:
-
Substituted Toluene (Starting Material)[2]
-
N-Bromosuccinimide (NBS) - 1.05 equiv
-
AIBN or Benzoyl Peroxide (Cat.)
-
Solvent: Acetonitrile (
) or (if permitted)
Step-by-Step Workflow:
-
Generation: Dissolve toluene derivative in degassed solvent. Add NBS and initiator. Reflux (or irradiate with LED) until TLC shows consumption of starting material.
-
Note: The byproduct is succinimide (solid), which floats.
-
-
Telescoping (The Trick): Do not aqueous workup. Cool the mixture to Room Temp.
-
Reaction: Add your nucleophile (e.g., amine, alcohol+base) directly to the crude bromide mixture.
-
Completion: Stir until the benzyl bromide intermediate is consumed.
-
Quench: Only now do you open the system for aqueous workup (see Module 4).
Telescoped Workflow Diagram
Figure 2: Telescoped synthesis workflow. By avoiding isolation of the intermediate, exposure risk is virtually eliminated.
Module 4: Emergency & Cleanup (Troubleshooting)
The "Decon" Solution: Sodium Thiosulfate
Water alone does not destroy benzyl bromide effectively. You must use a nucleophile to displace the bromide.
The Solution:
-
10% w/v Sodium Thiosulfate (
) in water.[3] -
Optional: Add a small amount of Ethanol (10-20%) to help solubilize organic spills.
The Chemistry:
Spill Cleanup Protocol
-
Evacuate: If the spill is outside the hood, evacuate the lab immediately.
-
PPE: Don full-face respirator (Organic Vapor cartridges) and Laminate gloves.
-
Contain: Cover spill with absorbent pads.
-
Neutralize: Soak the pads with the Thiosulfate Decon Solution . Let sit for 15-20 minutes.
-
Clean: Collect pads into a sealable bag. Wipe surface again with Thiosulfate, then water.
FAQ: Frequently Asked Questions
Q: I dropped a flask of benzyl bromide inside the fume hood. Do I need to evacuate? A: Generally, no, if the sash was low and the hood is functioning. Close the sash completely. Post a "Do Not Enter" sign. Allow the hood to purge for 30 minutes. Then, enter wearing double gloves (Laminate inner) to apply the Thiosulfate neutralization protocol described in Module 4.
Q: Can I use Ammonia or Bleach to clean up benzyl bromide?
A: Avoid Bleach. Bleach can oxidize the bromide to bromine gas (
Q: My reaction mixture turned black/dark red. Is the benzyl bromide gone? A: Not necessarily. Color change often indicates oxidation of trace impurities or phenols. Do not trust your eyes or nose. Always check for the disappearance of the benzyl bromide peak via TLC (visualize with UV, it absorbs strongly) or GC/LC before quenching.
Q: I need to weigh out neat benzyl bromide. How do I stop the fumes? A: Do not weigh it in an open boat.
-
Tare a septum-capped vial containing solvent.
-
Use a gas-tight syringe to withdraw benzyl bromide from the reagent bottle (pierce the septum).
-
Inject directly into your tared vial.
-
Weigh the vial again to determine the mass added.
References
-
Mechanism of Action (TRPA1)
-
Bautista, D. M., et al. (2006). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Cell, 124(6), 1269-1282.
- Significance: Establishes TRPA1 as the target for alkyl
-
-
Glove Permeation Data
-
Ansell Chemical Resistance Guide (8th Edition). "Permeation & Degradation Data for Organic Halides."
- Significance: Provides breakthrough times confirming nitrile weakness against alkyl bromides.
-
-
In Situ Generation (Appel/Radical Methods)
-
Safety & Neutralization
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Laboratory Chemical Safety Summaries: Benzyl Bromide."
- Significance: Validates the use of thiosulfate for neutralizing alkyl
-
Sources
- 1. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Purification of Unstable 3-Bromomethyl Indazoles
Welcome to the technical support center for the purification of 3-bromomethyl indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of handling these valuable but notoriously unstable synthetic intermediates. The indazole nucleus is a key pharmacophore in numerous therapeutic agents, making the efficient synthesis and purification of its derivatives, such as the 3-bromomethyl variant, a critical step in many drug discovery pipelines.
The inherent instability of the bromomethyl group on the indazole ring presents significant purification challenges, often leading to product decomposition, low yields, and the formation of complex side products. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these common hurdles.
Troubleshooting Guide: Overcoming Common Purification Failures
This section addresses specific issues you may encounter during the purification of 3-bromomethyl indazoles, offering explanations for the underlying chemical phenomena and providing step-by-step protocols to resolve them.
Question 1: My 3-bromomethyl indazole is decomposing on the silica gel column. What is causing this, and how can I prevent it?
Answer:
This is the most common issue encountered. The decomposition is primarily caused by the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are Brønsted acids that can catalyze the degradation of your acid-sensitive compound. The likely degradation pathway involves the protonation of the indazole nitrogen, followed by nucleophilic attack from impurities or the silica itself, leading to the loss of the bromomethyl group or rearrangement.
Solutions:
-
Neutralize the Silica Gel: The most effective strategy is to deactivate the acidic sites on the silica.
-
Switch to an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase.
-
Minimize Contact Time: The faster the purification, the less time your compound has to decompose.
Protocol 1: Neutralized Silica Gel Flash Chromatography
-
Prepare the Slurry: In a fume hood, create a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes or petroleum ether).
-
Add a Base: Add triethylamine (Et₃N) to the slurry to constitute 1-3% of the total solvent volume. For example, for every 100 mL of solvent, add 1-3 mL of Et₃N.
-
Pack the Column: Pack your column with this basic slurry.
-
Equilibrate: Flush the packed column with at least two column volumes of the mobile phase (e.g., 1% Et₃N in a hexane/ethyl acetate mixture) to ensure the entire stationary phase is neutralized.
-
Load and Elute: Load your sample and run the chromatography as usual. The triethylamine in the mobile phase will competitively bind to the acidic sites, protecting your compound.
Question 2: I'm observing a new, more polar spot on my TLC plate after leaving the crude product on the rotovap or benchtop for an extended period. What is this impurity?
Answer:
The new, more polar spot is likely the corresponding 3-hydroxymethyl indazole. The bromomethyl group is a good leaving group, and it is susceptible to hydrolysis by ambient moisture or residual water in your solvents. This substitution of bromide with a hydroxyl group increases the polarity of the molecule, causing it to have a lower Rf value on the TLC plate.
Solutions:
-
Work-up Anhydrously: After quenching your reaction, ensure all subsequent work-up steps are performed with anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon) if possible. Use anhydrous sodium or magnesium sulfate to dry your organic extracts thoroughly.
-
Minimize Exposure: Do not leave the crude or purified product exposed to the atmosphere for long periods. Proceed to the next step or store it under appropriate conditions immediately after isolation.
-
Use Desiccants for Storage: Store the compound in a desiccator over a strong drying agent like phosphorus pentoxide or in a sealed vial under an inert atmosphere.
Question 3: My yield is consistently low, even after using neutralized silica. Where is my product going?
Answer:
If decomposition on silica has been addressed, persistent low yields may stem from several other factors:
-
Incomplete Reaction: Ensure your initial bromination reaction has gone to completion by monitoring it with TLC or LC-MS.
-
Mechanical Losses: Highly crystalline products can be difficult to transfer quantitatively.
-
Formation of Isomeric or Dimeric Byproducts: The reactive nature of the 3-bromomethyl indazole can lead to self-reaction (dimerization) or the formation of other side products that are difficult to separate from the desired product, leading to their co-elution or discard during purification.
Solutions:
-
Optimize Reaction Conditions: Carefully control the stoichiometry of your brominating agent (e.g., NBS) to avoid over-bromination. Running the reaction at a lower temperature may also help minimize side product formation.
-
Trituration/Recrystallization: If your compound is a solid, this can be a highly effective alternative to chromatography. It avoids contact with silica gel altogether and can be very efficient at removing minor impurities.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: The key is to find a solvent or solvent system where your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices for indazole derivatives include ethyl acetate/heptane, ethanol, or acetone/water mixtures.
-
Dissolution: In an appropriately sized flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Do not disturb the flask, as this will promote the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying an unstable 3-bromomethyl indazole.
Caption: Decision workflow for purification of 3-bromomethyl indazoles.
Data Summary Table
| Purification Method | Key Advantages | Key Disadvantages | Best For... |
| Neutralized Silica Chromatography | Good resolution for complex mixtures; applicable to oils and solids. | Still risk of some decomposition; requires removal of base post-column. | Crude mixtures containing multiple byproducts of similar polarity. |
| Alumina Chromatography | Can be less harsh than silica for certain basic compounds. | Activity can vary; may strongly adsorb some compounds. | Basic, acid-sensitive compounds that still degrade on neutralized silica. |
| Recrystallization/Trituration | Avoids chromatography entirely; can yield very high purity material; scalable. | Only applicable to solids; requires finding a suitable solvent system; can have lower initial recovery. | Crude products that are mostly the desired compound and are solid at room temperature. |
Frequently Asked Questions (FAQs)
Q: What are the best practices for storing purified 3-bromomethyl indazoles to ensure long-term stability? A: Store the purified solid in a sealed vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended). Protect it from light and moisture. For solution-based storage, use anhydrous, non-protic solvents, though storage as a solid is strongly preferred.
Q: Are there alternative reagents to N-Bromosuccinimide (NBS) for the synthesis that might lead to a more stable crude product? A: While NBS is a common and effective reagent for regioselective bromination, other brominating agents like dibromohydantoin can also be used, sometimes under milder conditions such as ultrasound assistance, which may minimize byproduct formation. However, the instability is inherent to the 3-bromomethyl indazole structure itself, so the choice of brominating agent is less critical than the subsequent handling and purification protocol.
Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase (e.g., C18) chromatography can be an excellent alternative, especially for more polar indazole derivatives. It avoids the acidity of normal-phase silica. However, be mindful of the mobile phase. Using acidic modifiers like trifluoroacetic acid (TFA) or formic acid, which are common in reverse-phase HPLC, can accelerate decomposition. It is best to use buffered mobile phases or screen for stability under the chosen conditions.
Q: What is the typical appearance of a decomposing sample? A: Decomposition is often indicated by a color change in the solid or solution, frequently turning yellow, brown, or black. On a TLC plate, you will see streaking from the baseline up to the spot of your product, or the appearance of new, often more polar, spots over time.
References
-
Sapeta, K., & Kerr, M. A. (n.d.). Science of Synthesis: 1H- and 2H-Indazoles. Thieme. Retrieved from [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de Chimie, 70(1), 100-111.
- (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
- Kaur, N., & Kishore, D. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Are there alternatives for silica for column chromatography? ResearchGate. Retrieved from [Link]
- Movassaghi, M., & Schmidt, M. A. (2024). A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium salts. Beilstein Journal of Organic Chemistry, 20, 583-591.
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Phenomenex. Retrieved from [Link]
- Zhang, Y., et al. (2022). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Bioorganic & Medicinal Chemistry, 55, 116592.
-
Biotage. (2023). Which sorbents work best for dry loading flash column chromatography samples? Biotage. Retrieved from [Link]
- Kamal, A., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496-13539.
- Wang, C., et al. (2023).
- Li, J., et al. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 11(46), 28665-28669.
-
Interplas. (2026). Silica Gel vs. Molecular Sieves vs. Activated Clay: 5 Industrial Desiccants Compared. Interplas. Retrieved from [Link]
- Mack, D. L., & Lairson, L. L. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America, 42(8), 296-301.
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
- Cadogan, J. I. G., et al. (1981). Acylarylnitrosamines. Part 12. Decomposition of N-nitrosoacetanilide and p-nitro-N-nitrosoacetanilide in bromotrichloromethane. An answer to the
Improving yield of 1-benzyl-3-bromomethylindazole synthesis
To: Research Team From: Dr. A. Vance, Senior Application Scientist Subject: Technical Support & Optimization Guide: 1-Benzyl-3-bromomethylindazole Synthesis
Welcome to the optimization hub. You are likely here because your synthesis of 1-benzyl-3-bromomethylindazole is stalling at one of two critical bottlenecks: regioselectivity during the benzylation of the indazole ring, or uncontrollable side-reactions during the radical bromination of the methyl group.
This guide moves beyond standard protocols to address the mechanistic causality of low yields.
Module 1: The Foundation (N-Alkylation)
Ticket #402: "I’m getting a mixture of N1 and N2 isomers." [1]
The Diagnosis: Indazole is an ambident nucleophile. The N1-H tautomer is thermodynamically more stable (aromatic benzene ring preserved), but N2 is often kinetically accessible. Under basic conditions, the indazolyl anion can attack the benzyl bromide at either nitrogen.
-
N1-Alkylation (Desired): Preserves the benzenoid structure; thermodynamically favored.
-
N2-Alkylation (Impurity): Results in a quinonoid structure; often favored by steric crowding at C3 or specific cation-chelation effects.
The Solution: Shift the reaction control from kinetic to thermodynamic.
Optimized Protocol (N1-Selective):
Do not use weak bases (e.g.,
-
Base: Use Cesium Carbonate (
) or Sodium Hydride (NaH) . -
Solvent: DMF or Acetonitrile (anhydrous).
-
Temperature: Heat to 60–80°C . Higher thermal energy helps the system overcome the barrier to the thermodynamic product (N1) and, in some reversible conditions, allows the unstable N2 isomer to revert and funnels it to N1.
Data: Base & Solvent Effects on Regioselectivity
| Base | Solvent | Temp | N1:N2 Ratio | Notes |
| Acetone | 25°C | ~60:40 | Poor. Kinetic control dominates. | |
| KOH | DMSO | 25°C | ~85:15 | Better, but difficult workup. |
| DMF | 80°C | >95:5 | Recommended. Cs+ "Ceiling Effect" aids N1 selectivity. | |
| NaH | THF | 0°C→RT | ~90:10 | Good, but strictly anhydrous conditions required. |
Module 2: The Critical Step (Wohl-Ziegler Bromination)
Ticket #409: "My product is a black tar / Yield is <30%."
The Diagnosis: The conversion of 1-benzyl-3-methylindazole to the bromomethyl derivative using N-Bromosuccinimide (NBS) is the most failure-prone step.
-
Over-bromination: The product (benzyl bromide) is more reactive toward radicals than the starting material, leading to the dibromomethyl impurity.
-
Hydrolysis: The benzylic bromide is moisture-sensitive.
-
Ring Bromination: If the radical chain is slow, electrophilic bromination of the electron-rich aromatic ring can occur.
The Solution: Strict control of stoichiometry and radical flux.
Troubleshooting Workflow:
-
Issue: Too much dibromide.
-
Fix: Stop the reaction at 85-90% conversion . Do not chase 100%. It is easier to separate starting material (methyl) from product (monobromo) than to separate product from byproduct (dibromo).
-
-
Issue: Reaction won't start.
-
Fix: Ensure anhydrous conditions. Water quenches the radical chain. Add a "speck" of
or shine a visible light (500W halogen or blue LED) to kickstart the initiation.
-
Visualizing the Radical Cycle The following diagram illustrates the competitive pathways you must control.
Caption: Figure 1. Wohl-Ziegler Kinetic Competition. Note that the Product is a substrate for further bromination (Red Dashed Line).
Module 3: Experimental Protocol
Step 1: Optimized Wohl-Ziegler Bromination
Standardized for 10 mmol scale.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser. Flush with Argon.
-
Reagents:
-
1-benzyl-3-methylindazole (2.22 g, 10 mmol).
-
N-Bromosuccinimide (NBS) (1.78 g, 10 mmol). Crucial: Recrystallize NBS from water/acetone before use to remove HBr/Br2 impurities if the bottle is old.
-
Benzoyl Peroxide (BPO) (121 mg, 0.5 mmol) OR AIBN (82 mg).
-
Solvent:
is traditional but toxic.[2] Benzotrifluoride ( ) or Acetonitrile ( ) are superior, greener alternatives. Use 50 mL.
-
-
Initiation: Heat to reflux. If using Acetonitrile, maintain 80°C.
-
Monitoring: Check TLC every 30 mins.
-
Stop point: When starting material spot is faint (~10% remaining).
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter immediately. Evaporate solvent under reduced pressure (keep bath <40°C).
Step 2: Purification (The "Hidden" Yield Killer)
Benzylic bromides degrade on acidic silica gel.
-
Method: Flash Chromatography.
-
Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1% Triethylamine/Hexanes) OR Neutral Alumina.
-
Eluent: Hexanes/Ethyl Acetate gradient.
-
Storage: Store under Argon at -20°C.
Module 4: FAQ & Troubleshooting
Q: Can I use light instead of chemical initiators? A: Yes. Photochemical bromination (using a blue LED or simple tungsten lamp) often proceeds at lower temperatures (25–40°C), which suppresses the "Ring Bromination" side reaction. This is highly recommended if your yield is suffering from thermal degradation.
Q: Why does my product turn green/blue on the shelf? A: This indicates decomposition and HBr formation. The HBr autocatalyzes further degradation.
-
Fix: Store with a small piece of copper wire or silver foil in the vial to scavenge free halogens, or store as a solution in benzene/toluene if immediate use is not possible.
Q: Is there a non-radical alternative? A: If the radical route fails, consider the Lithiation Route :
-
1-benzylindazole + n-BuLi
C3-Lithio species. -
Quench with DMF
Aldehyde. -
Reduce Aldehyde (
) Alcohol. -
Appel Reaction (
) Bromide.
-
Pros: No dibromide impurity.
-
Cons: More steps, moisture sensitive lithiation.
References
-
Regioselectivity in Indazole Alkylation
-
Wohl-Ziegler Bromination Optimization
- Title: Optimization of reaction conditions for the benzylic bromin
- Source: ResearchGate / Scientific Upd
-
URL:[Link]
-
Alternative Green Solvents for Bromination
-
Stability of Benzylic Radicals
- Title: Comparing the stabilities of allylic, benzylic, and tertiary radicals.
- Source: Chemistry Stack Exchange / NIST D
-
URL:[Link]
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Technical Support Center: Sterically Hindered Indazole Alkylation
From the Desk of the Senior Application Scientist
Welcome to the technical support center for navigating the complexities of SN2 reactions with sterically hindered indazoles. The indazole scaffold is a cornerstone in modern drug discovery, but its functionalization, particularly N-alkylation, is fraught with challenges of regioselectivity and steric hindrance.[1][2] This guide is designed to move beyond simple protocols and provide you with the mechanistic insights and troubleshooting frameworks necessary to overcome these common hurdles. We will explore the causal relationships between reaction parameters and outcomes, empowering you to make informed decisions in your synthetic campaigns.
Frequently Asked Questions (FAQs): Core Principles
Q1: What is the primary challenge in the N-alkylation of indazoles?
The core issue stems from the tautomeric nature of the indazole ring. It exists as two distinct, interconvertible forms: the 1H-indazole and the 2H-indazole.[3] The 1H-tautomer is generally the more thermodynamically stable form.[4][5] Direct alkylation can occur on the nitrogen atom of either tautomer, frequently leading to a mixture of N1- and N2-substituted products, which can be difficult to separate and lowers the yield of the desired isomer.[6][7]
Q2: How does steric hindrance specifically impact SN2 reactions with indazoles?
The SN2 reaction mechanism is defined by a concerted, backside attack of the nucleophile on the electrophilic carbon.[8][9] Steric hindrance, which is the obstruction caused by the physical size of chemical groups, can severely impede this process in two primary ways:[10][11]
-
Substrate Hindrance (Indazole): Bulky substituents on the indazole ring, particularly at the C7 or C3 positions, can physically block the nitrogen nucleophiles from approaching the electrophile.
-
Electrophile Hindrance: The rate of SN2 reactions decreases dramatically from methyl and primary electrophiles to secondary ones. Tertiary electrophiles are effectively unreactive under SN2 conditions because the bulky groups attached to the electrophilic carbon make a backside attack impossible.[12][13][14]
The transition state of an SN2 reaction is a highly crowded, five-coordinate species. Any steric bulk increases the energy of this transition state, which slows down the reaction rate significantly.[8][10]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction shows low to no conversion of the starting indazole.
A stalled reaction is a common frustration, often pointing to one of several suboptimal conditions. Let's diagnose the potential causes.
Caption: Troubleshooting workflow for low/no reaction conversion.
-
Inadequate Deprotonation: The indazole N-H proton must be removed to generate the nucleophilic anion. Weak bases like K2CO3 or Na2CO3 may be insufficient, especially in less polar solvents like THF.[3]
-
Solution: Employ a stronger base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). These bases are powerful enough to ensure complete deprotonation. Always use anhydrous solvents, as water will quench these strong bases.
-
-
Incorrect Solvent Choice: The choice of solvent is critical. Polar protic solvents (e.g., ethanol, water) will form a hydrogen-bonding cage around the indazole anion, stabilizing it and severely reducing its nucleophilicity.[10][15]
-
Poor Leaving Group: The leaving group's ability to depart and stabilize the negative charge it takes with it is paramount.[17][18] Fluorides, hydroxides, and alkoxides are very poor leaving groups.[13][17]
-
Solution: The reactivity order for halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻. Tosylates (OTs) are also excellent leaving groups. If possible, switch your electrophile to one with a better leaving group.
-
Issue 2: My reaction works, but I get an inseparable mixture of N1 and N2 alkylated isomers.
This is the most frequent challenge in indazole chemistry. Regioselectivity is a delicate balance of thermodynamics, kinetics, and steric/electronic factors.[3]
Caption: Key factors influencing the regiochemical outcome of indazole N-alkylation.
-
To Favor the N1 Isomer (Thermodynamic Product):
-
Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[1] It is proposed that the sodium cation coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position (like a carboxylate), sterically blocking the N2 position from attack.[3] Cesium carbonate (Cs2CO3) can also promote N1 selectivity.[19]
-
Steric Influence: A bulky substituent at the C3 position will sterically disfavor alkylation at the adjacent N2 position, thus promoting N1 substitution.[7]
-
Temperature: Running the reaction at a higher temperature can sometimes allow an initial kinetic mixture of N1/N2 to equilibrate to the more thermodynamically stable N1 isomer.[7][20]
-
-
To Favor the N2 Isomer (Kinetic Product):
-
Electronic Influence: An electron-withdrawing group (e.g., -NO2, -CO2Me) at the C7 position has been shown to confer excellent N2 regioselectivity (≥96%).[1][20]
-
Alternative Methods: Achieving high N2 selectivity via direct SN2 alkylation is often difficult. If you require the N2 product, the most reliable method is often to switch to an alternative reaction. The Mitsunobu reaction is a highly effective and common strategy for selectively forming N2-alkylated indazoles.[3][5] Other catalytic methods using TfOH or Lewis acids have also been developed.[21][22][23]
-
Validated Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation using NaH/THF
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles bearing a C3 substituent like a carboxylate or amide.[1][3]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) to the stirred solution.
-
Self-Validation Check: You should observe gas (H₂) evolution. The solution may become a suspension or change color.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath, allow it to warm to room temperature, and stir for an additional 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction
This is an alternative to direct SN2 alkylation and is a go-to method for accessing the N2 isomer.[5]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.5-2.0 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (approx. 0.2-0.4 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.
-
Self-Validation Check: A color change (often to a yellow or orange) and potentially the formation of a white precipitate (triphenylphosphine oxide) are indicative of reaction progress.
-
-
Reaction: Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor for completion by TLC or LC-MS.
-
Workup & Purification: After completion, remove the solvent under reduced pressure. The crude product will contain a significant amount of triphenylphosphine oxide. Purify the residue directly by flash column chromatography on silica gel to separate the desired N2-alkylated indazole.
Data & Characterization Guide
Table 1: Solvent Selection for SN2 Reactions
| Solvent | Type | Dielectric Constant (ε) | SN2 Rate Effect | Rationale |
| DMSO | Polar Aprotic | 47 | Excellent | Dissolves reagents well, does not solvate nucleophile.[16] |
| DMF | Polar Aprotic | 37 | Excellent | Similar to DMSO, a standard for SN2.[16] |
| Acetone | Polar Aprotic | 21 | Good | Effective, but lower polarity may reduce solubility of some salts. |
| THF | Polar Aprotic | 7.6 | Good | Less polar, but excellent for NaH-mediated reactions due to cation chelation effects.[3] |
| Methanol | Polar Protic | 33 | Very Poor | Solvates and deactivates the nucleophile via hydrogen bonding.[10][24] |
| Water | Polar Protic | 80 | Very Poor | Strongly solvates the nucleophile, hindering its reactivity.[15][24] |
FAQ: How can I definitively confirm if I have the N1 or N2 isomer?
Standard ¹H and ¹³C NMR can be ambiguous. The most powerful and reliable methods for distinguishing N1 and N2 regioisomers are advanced, two-dimensional NMR experiments.[3][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For an N1-alkylated indazole, you will observe a correlation from the protons of the N-CH₂ group to the indazole ring's C7a carbon. This correlation is absent in the N2 isomer.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. For an N1-substituted isomer, a NOE can often be observed between the N-CH₂ protons and the proton at the C7 position of the indazole ring.[3][6]
References
- BenchChem Technical Support. (2025). Troubleshooting regioselectivity in indazole synthesis.
- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Pajkert, R., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Valle, H. U., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Wang, Q., et al. (2024). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Li, J., et al. (2024). Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes. Organic Chemistry Frontiers.
- Li, Y., et al. (2025).
- Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis.
- Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- BenchChem Technical Support. (2025).
- Marsden, J. A., et al. (2024).
- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
- Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?.
- McMurry, J. (n.d.). 11.3 Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition.
- PennState. (n.d.). 7.3 Characteristics of the SN2 Reaction.
- CHEM 123 ChIRP. (2016). SN2: Electrophile, Leaving Group, and Nucleophile.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I.
- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I.
- Wester, R., et al. (2016). Influence of the leaving group on the dynamics of a gas-phase SN2 reaction.
- Valle, H. U., et al. (2024).
- BenchChem Technical Support. (n.d.).
- Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube.
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
- Chemistry LibreTexts. (2015). 6.
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. S<sub>N</sub>2: Electrophile, Leaving Group, and Nucleophile | CHEM123 chirp [chem123chirp.chem.ubc.ca]
- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 17. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 18. Influence of the leaving group on the dynamics of a gas-phase SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 24. quora.com [quora.com]
Technical Support Center: Purification of 1-Benzyl-3-methylindazole
Welcome to the technical support center for the purification of 1-benzyl-3-methylindazole. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating the desired N1-benzylated indazole from common reaction impurities. This document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflow, ensuring high purity and yield.
The N-alkylation of indazoles is a cornerstone of many synthetic pathways but is often complicated by a lack of regioselectivity, leading to mixtures of N1 and N2 isomers.[1][2][3] This guide will focus on robust methods to separate the target 1-benzyl-3-methylindazole from its primary contaminants: unreacted 3-methylindazole and the undesired 2-benzyl-3-methylindazole regioisomer.
Part 1: Frequently Asked Questions (FAQs) - Impurity Profile
Q1: What are the most common impurities in the synthesis of 1-benzyl-3-methylindazole?
When synthesizing 1-benzyl-3-methylindazole via N-alkylation of 3-methylindazole with a benzyl halide, you can expect three primary impurities:
-
Unreacted 3-methylindazole: The starting material which was not fully consumed in the reaction.
-
Unreacted Benzyl Halide (e.g., Benzyl Bromide): Residual alkylating agent.
-
2-Benzyl-3-methylindazole: The N2-substituted regioisomer, which often forms alongside the desired N1 product. The ratio of N1 to N2 isomers is highly dependent on reaction conditions such as the base, solvent, and temperature used.[2]
Q2: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is the most effective initial assessment method.
-
Setup: Use a silica gel plate and a mobile phase similar to what you might use for column chromatography (e.g., a mixture of hexanes and ethyl acetate).
-
Analysis: Spot your crude reaction mixture alongside standards of your starting materials (3-methylindazole and benzyl bromide).
-
3-methylindazole: Being more polar due to the N-H bond, it will have a lower Retention Factor (Rf) than the N-benzylated products.
-
1-benzyl and 2-benzyl isomers: These will have very similar Rf values, but often the N1 isomer is slightly less polar and will have a slightly higher Rf. Careful optimization of the TLC solvent system may be required to see baseline separation.[4]
-
Part 2: Purification Strategy Workflow
A systematic, multi-step approach is crucial for efficiently removing all impurities. The following workflow outlines the recommended purification sequence.
Sources
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. orgsyn.org [orgsyn.org]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 3-Bromomethylindazole Methylene Protons
The following guide provides a technical analysis of the 1H NMR characterization of 3-bromomethylindazole, specifically focusing on the diagnostic methylene proton shift. This document is designed for researchers and drug development professionals, emphasizing experimental precision, stability considerations, and comparative spectral analysis.
Executive Summary & Pharmacophore Context
3-(Bromomethyl)indazoles are critical electrophilic intermediates in the synthesis of indazole-based pharmacophores (e.g., kinase inhibitors, anti-inflammatory agents). The bromomethyl moiety serves as a versatile handle for nucleophilic substitution, allowing the introduction of diverse functional groups at the 3-position.
However, the characterization of 3-bromomethylindazole presents a specific challenge: chemical instability . The free base (N-unprotected) is prone to self-alkylation (polymerization) due to the nucleophilicity of the indazole nitrogens. Therefore, this guide focuses on the N-protected derivatives (e.g., 1-Boc, 1-Acetyl) as the standard for stable isolation and NMR characterization.
Key Diagnostic Metric: The quantitative downfield shift of the methylene protons (
Technical Analysis: The Product (3-Bromomethylindazole)
1H NMR Spectral Signature
The methylene protons of 3-(bromomethyl)indazole derivatives exhibit a characteristic deshielded singlet in the 4.60 – 4.95 ppm range (in
| Feature | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Methylene ( | 4.65 – 4.90 | Singlet (s) | 2H | Diagnostic Peak |
| Aromatic Ring (H4) | 7.60 – 7.80 | Doublet (d) | 1H | Deshielded by C3-substituent |
| Aromatic Ring (H5-H7) | 7.20 – 7.60 | Multiplet (m) | 3H | Aromatic backbone |
| Protecting Group (e.g., Boc) | 1.65 – 1.70 | Singlet (s) | 9H | t-Butyl group (if present) |
Note: Data is representative for 1-Boc-3-(bromomethyl)indazole in
Structural Causality
-
Inductive Effect: The electronegative bromine atom pulls electron density from the methylene carbon, deshielding the attached protons.
-
Anisotropic Effect: The planar aromatic system of the indazole ring creates a magnetic field that further deshields the benzylic position.
-
Absence of Coupling: Unlike the 3-methyl precursor, which may show long-range coupling, the methylene signal appears as a sharp singlet due to the lack of adjacent protons (in the N-protected form).
Comparative Analysis: Alternatives & Precursors
To validate the synthesis, the product spectrum must be compared against its precursor and potential byproducts.[1]
Vs. Precursor: 3-Methylindazole
The most critical comparison is the disappearance of the methyl signal.
| Compound | Moiety | Shift ( | Difference ( |
| 3-Methylindazole | 2.55 – 2.65 | Reference | |
| 3-Bromomethylindazole | 4.65 – 4.90 | +2.10 ppm (Downfield) |
-
Observation: A complete conversion is indicated by the total loss of the singlet at ~2.6 ppm. Any residual peak here indicates unreacted starting material.
Vs. Analogs: Chloro- and Hydroxy- Derivatives
Distinguishing the bromomethyl group from other functional groups is vital during optimization.
| Analog | Structure | Shift ( | Distinguishing Feature |
| 3-Chloromethyl | 4.75 – 5.00 | Slightly downfield of Br; difficult to distinguish by shift alone (requires MS). | |
| 3-Hydroxymethyl | 4.80 – 5.10 | Often broader; coupling to OH (triplet) may be visible in DMSO- | |
| 3-Dibromomethyl | 6.60 – 6.80 | Significant downfield shift (methine proton); byproduct of over-bromination. |
Solvent Effects ( vs. DMSO- )
- : Preferred for characterization. Sharp signals.
-
DMSO-
: May cause slight downfield shifts. Critical Warning: DMSO can react with the reactive alkyl bromide over time (forming the sulfonium salt), leading to the disappearance of the characteristic peak and appearance of new signals. Avoid DMSO for long-term storage or prolonged acquisition.
Experimental Protocols
Synthesis & Monitoring (Wohl-Ziegler Bromination)
Objective: Selective bromination of 1-Protected-3-methylindazole.
-
Reagents: 1-Boc-3-methylindazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq).
-
Solvent:
(classic) or Benzene/Acetonitrile (modern alternative). -
Procedure:
-
Dissolve starting material in solvent.[2]
-
Add NBS and AIBN.
-
Reflux (60-80°C) under
atmosphere. -
Monitor: Check by TLC (non-polar shift) and 1H NMR (crude aliquot).
-
-
Purification: Filtration of succinimide byproduct followed by rapid column chromatography (neutral alumina or silica). Note: Silica acidity can degrade the Boc group or cause hydrolysis; neutralize with 1%
.
NMR Sample Preparation[2][3]
-
Solvent:
(99.8% D) with 0.03% TMS. -
Concentration: 5-10 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube.
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1): 1.0 s (sufficient for protons).
-
Scans: 16-64.
-
Temperature: 298 K (25°C).
-
Visualizations
Synthesis & Analysis Workflow
The following diagram outlines the logical flow for synthesizing and validating the 3-bromomethylindazole scaffold.
Caption: Logical workflow for the synthesis and NMR validation of 3-bromomethylindazole, highlighting the critical decision node based on chemical shift.
Chemical Shift Comparison
Visualizing the shift magnitude relative to the precursor and analogs.[2]
Caption: Comparative hierarchy of 1H NMR chemical shifts for 3-substituted indazole derivatives.
References
-
Synthesis and Characterization of Indazole Derivatives
- Title: Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole deriv
- Source: Bioorganic & Medicinal Chemistry.
-
URL: [Link]
-
General NMR Data for Benzylic Halides
-
Indazole Reactivity and Protection
- Title: 1H NMR spectra of 3-substituted indazoles.
- Source: ResearchGate (D
-
URL: [Link]
-
Protocol for Wohl-Ziegler Bromination
- Title: Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine (Methodology applicable to 3-methyl bromin
- Source: ChemRxiv.
-
URL: [Link]
Sources
Comparative Guide: 1-Benzyl-3-(bromomethyl)-1H-indazole vs. 1-Benzyl-3-(chloromethyl)-1H-indazole
Topic: 1-Benzyl-3-(bromomethyl)-1H-indazole vs. 1-Benzyl-3-(chloromethyl)-1H-indazole Reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of indazole-based therapeutics (e.g., sGC stimulators like YC-1 and Riociguat derivatives), the introduction of the 1-benzyl-1H-indazol-3-yl methyl moiety is a critical step. This guide compares the two primary electrophiles used for this transformation: the chloromethyl and bromomethyl derivatives.
-
1-Benzyl-3-(chloromethyl)-1H-indazole (Compound B): The industry standard. It offers superior stability, ease of handling, and shelf-life but requires harsh reaction conditions (elevated temperatures, strong bases) to drive nucleophilic substitution.
-
1-Benzyl-3-(bromomethyl)-1H-indazole (Compound A): The high-reactivity alternative. It enables substitution under mild conditions (often room temperature) and is essential for sensitive substrates, though it suffers from lower stability and is often generated in situ.
Mechanistic Foundation: Leaving Group Physics
The reactivity difference between these two alkylating agents is governed by the leaving group ability of the halide anion (
Leaving Group Ability
The reaction rate depends heavily on the carbon-halogen bond strength and the stability of the leaving group.
-
Bond Dissociation Energy (C-X):
(~338 kJ/mol) > (~276 kJ/mol). The weaker Carbon-Bromine bond breaks more easily. -
Basicity (
of conjugate acid): ( ) is a stronger acid than ( ), making a weaker base and a better leaving group than .
Reaction Pathways
Both compounds possess a benzylic carbon attached to the indazole ring. This structure stabilizes both the transition state for
-
Chloromethyl: Predominantly reacts via
but requires thermal energy to overcome the activation barrier associated with the poorer chloride leaving group. -
Bromomethyl: Reacts rapidly via
at lower temperatures. In polar protic solvents, it is also more prone to hydrolysis (solvolysis) due to the easier ionization of the C-Br bond.
Reaction Coordinate Visualization
Caption: Comparative reaction coordinate showing the lower activation energy barrier for the bromomethyl derivative (Green) vs. the chloromethyl derivative (Red).
Experimental Performance Comparison
The following data summarizes the operational differences when coupling these halides with a standard nucleophile (e.g., an alkoxide or amine) to form YC-1 analogs.
| Feature | 1-Benzyl-3-(chloromethyl)-1H-indazole | 1-Benzyl-3-(bromomethyl)-1H-indazole |
| Reactivity | Moderate. Requires activation. | High. Reacts spontaneously. |
| Standard Conditions | 90°C - 110°C in Toluene/DMF [1, 2]. | 0°C - 25°C in DCM or THF. |
| Reaction Time | 6 - 12 Hours. | 0.5 - 2 Hours. |
| Stability | High.[1] Isolable solid. Storable for months. | Low. Hydrolyzes in moist air. Often lachrymatory. |
| Synthesis Method | Alcohol + | Alcohol + |
| Primary Use Case | Large-scale manufacturing; robust substrates. | Lab-scale; thermally sensitive substrates. |
Detailed Synthesis Protocols
Protocol A: Synthesis of 1-Benzyl-3-(chloromethyl)-1H-indazole
Target: Stable, scalable intermediate.
Reagents:
-
1-Benzyl-3-hydroxymethyl-1H-indazole (1.0 eq)[3]
-
Thionyl Chloride (
) (1.5 eq) -
Solvent: Toluene or DCM
-
Catalyst: DMF (catalytic drops)
Procedure:
-
Dissolution: Dissolve 1-benzyl-3-hydroxymethyl-1H-indazole in anhydrous toluene under
atmosphere. -
Chlorination: Add thionyl chloride dropwise at 0°C. Add catalytic DMF to facilitate the formation of the Vilsmeier-Haack type intermediate.
-
Reflux: Heat the mixture to 80-90°C for 2-4 hours. Monitor by TLC (the polar alcohol spot will disappear, replaced by a less polar chloride spot).
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess
and toluene. -
Isolation: The residue typically solidifies. Recrystallize from hexane/ethyl acetate if necessary.
-
Storage: Store in a desiccator. Stable at room temperature.
Protocol B: Synthesis & In-Situ Use of 1-Benzyl-3-(bromomethyl)-1H-indazole
Target: High-reactivity intermediate for difficult couplings.
Reagents:
-
1-Benzyl-3-hydroxymethyl-1H-indazole (1.0 eq)[3]
-
Phosphorus Tribromide (
) (0.4 eq) or (1.1 eq) / (1.1 eq) -
Solvent: Anhydrous DCM or THF
Procedure (via
-
Dissolution: Dissolve the alcohol in anhydrous DCM at 0°C under Argon.
-
Bromination: Add
dropwise maintaining the temperature below 5°C. -
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Workup (Critical): Quench carefully with ice-water. Extract rapidly with DCM. Wash with cold bicarbonate solution and brine. Dry over
. -
Usage: Do not store. Concentrate the solvent at low temperature (<30°C) and immediately redissolve in the coupling solvent (e.g., DMF) for the next step.
-
Note: If isolation is attempted, the solid may degrade (turn purple/brown) upon exposure to ambient moisture.
-
Application Workflow: Synthesis of YC-1 Analogs
This workflow illustrates how the choice of halide dictates the downstream process for synthesizing sGC stimulators.
Caption: Process flow comparing the robust Chloride route (Yellow/Red) vs. the reactive Bromide route (Green).
Expert Recommendations
When to use the Chloromethyl Derivative:
-
Scale-Up: When processing >10g batches, the stability of the chloride allows for safer handling and storage.
-
Robust Nucleophiles: If your nucleophile is stable at 90°C (e.g., simple alkoxides, stable amines), the chloride is preferred for its operational simplicity [1].
-
Stockpiling: If you need to synthesize a library of compounds over several weeks, the chloride can be prepared in bulk and stored.
When to use the Bromomethyl Derivative:
-
Thermally Unstable Nucleophiles: If your target scaffold decomposes at >50°C, you must use the bromide to allow reaction at room temperature.
-
Low Reactivity Nucleophiles: For sterically hindered or electron-poor nucleophiles that fail to react with the chloride, the bromide provides the necessary electrophilic boost.
-
Rapid Screening: For small-scale medicinal chemistry (mg scale), the bromide allows for quick "one-pot" conversions without long heating cycles.
References
-
Process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole and its derivatives. Patent WO2011015502A1. (Describes the chlorination using thionyl chloride and subsequent coupling at 90°C).
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023. (Provides general context on indazole functionalization and reaction conditions).
-
Comparison of SN2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions. ResearchGate. (Illustrates the kinetic advantage of benzyl bromides over chlorides).
-
Synthesis of 1-benzyl-5-(chloromethyl)-1H-imidazole. BenchChem Technical Guide. (Analogous chemistry for heterocyclic methyl chlorides).
Sources
Characterization of 1-benzyl-3-(bromomethyl)-1H-indazole by TLC: A Comparative Guide
Executive Summary & Scientific Context
1-benzyl-3-(bromomethyl)-1H-indazole is a critical electrophilic intermediate, frequently employed in the synthesis of soluble guanylate cyclase (sGC) activators (e.g., YC-1 analogs) and non-steroidal anti-inflammatory agents (e.g., Bendazac derivatives).[1]
Characterizing this compound presents a specific challenge: the bromomethyl moiety is highly reactive. It acts as a potent alkylating agent and is susceptible to hydrolysis, reverting to the starting alcohol (1-benzyl-1H-indazol-3-yl)methanol upon exposure to atmospheric moisture or acidic silica.
This guide provides a comparative analysis of Thin Layer Chromatography (TLC) systems to ensure accurate purity assessment and reaction monitoring, moving beyond generic protocols to address the specific stability and polarity profile of benzylated indazoles.
⚠️ Safety Critical Warning
Lachrymator Hazard: Benzyl bromide derivatives are potent lachrymators (tear gas agents) and severe skin irritants.
-
Control: All TLC spotting and development must occur within a functioning fume hood.
-
Disposal: Quench waste plates in a dilute ammonia solution to neutralize residual alkylating potential before disposal.
Comparative Analysis of TLC Systems
To determine the optimal characterization method, we compared three distinct chromatographic systems. The "Performance" metric evaluates resolution (
Table 1: System Performance Matrix
| Feature | System A: Standard Normal Phase | System B: High Polarity Check | System C: Inert Phase |
| Stationary Phase | Silica Gel 60 | Silica Gel 60 | Neutral Alumina |
| Mobile Phase | Hexane : Ethyl Acetate (4:1) | DCM : Methanol (95:[2]5) | Hexane : Ethyl Acetate (3:[2]1) |
| Target | 0.60 – 0.70 | > 0.90 (Elutes with solvent front) | 0.55 – 0.65 |
| Resolution ( | High. Excellent separation of Bromide vs. Alcohol. | Low. Poor separation of non-polar impurities. | Medium. Good, but bands are often broader.[1][2] |
| Stability Risk | Moderate. Acidic silica may induce hydrolysis if plate is dried too long. | Low. Fast elution minimizes interaction time. | High (Safety). Best for highly unstable analogs. |
| Verdict | Recommended for Routine Monitoring | Recommended for Polar Impurity Check | Recommended for Sensitive Analogs |
Expert Insight on Causality
-
System A (Hex/EtOAc): The indazole core is moderately polar due to the
nitrogens. However, the benzyl and bromomethyl groups add significant lipophilicity.[1][2] A non-polar dominant mobile phase (Hexane) is required to retain the compound on the plate. -
System B (DCM/MeOH): While excellent for the starting material (alcohol), this system is too strong for the bromide. The bromide travels with the solvent front, masking it with other non-polar byproducts (e.g., dibrominated impurities).[1][2]
-
System C (Alumina): If you observe a "ghost spot" at the baseline or the alcohol position (
) in System A that increases over time, your compound is hydrolyzing on the acidic silica. Switch to Neutral Alumina.
Visualization Methodologies
Due to the indazole chromophore, UV detection is the primary method.[2] However, chemical stains provide critical data regarding functional group integrity.[1][2]
Table 2: Visualization Specificity
| Method | Observation | Chemical Basis | Utility |
| UV (254 nm) | Dark Purple/Black Spot | Primary. Non-destructive purity check. | |
| Iodine Chamber | Yellow/Brown Spot | Reversible intercalation of | Secondary. Confirms organic nature; useful if UV lamp is weak. |
| Anisaldehyde | Faint Orange/Red | Condensation with nucleophilic centers. | Diagnostic. The Alcohol precursor stains vividly; the Bromide stains poorly. Useful to detect unreacted starting material. |
| Yellow on Purple | Oxidation of benzylic C-H bonds. | Stability Check. Detects oxidation byproducts (Aldehydes). |
Detailed Experimental Protocol
A. Sample Preparation[3][4][5][6][7][8][9]
-
Solvent: Dissolve ~2 mg of the product in 0.5 mL of Dichloromethane (DCM) .
-
Note: Avoid Methanol for the bromide sample; it can cause solvolysis (metholysis) to the methyl ether during storage, leading to false impurity peaks.
-
-
Concentration: The solution should be dilute enough to prevent "streaking" (overloading) but concentrated enough to visualize under UV.
B. Elution (System A: Hex/EtOAc 4:1)
-
Chamber Prep: Add mobile phase to the chamber 15 minutes prior to run to ensure vapor equilibrium. This prevents "smiling" (curved solvent fronts).
-
Spotting: Spot the Starting Material (Alcohol), Co-spot (Mix), and Product (Bromide).
-
Run: Elute until the solvent front reaches ~1 cm from the top.
-
Drying: Dry the plate with a stream of cold air. Do not use a heat gun, as heat accelerates the hydrolysis of the benzylic bromide on silica.
C. Data Interpretation (Relative )
In a 4:1 Hexane:EtOAc system:
-
Top Spot (
): Bis-benzylated impurities (if synthesis involved benzyl chloride + indazole). -
Target Spot (
): 1-benzyl-3-(bromomethyl)-1H-indazole . -
Mid Spot (
): Corresponding Aldehyde (oxidation impurity).[2] -
Lower Spot (
): Starting Material (Alcohol).[2] -
Baseline: Salts or Indazole-3-carboxylic acid derivatives.[3]
Visualized Workflows
Diagram 1: Reaction Monitoring Logic
This decision tree guides the chemist through the conversion of the alcohol to the bromide (e.g., using
Caption: Logical workflow for monitoring the bromination of 1-benzyl-1H-indazol-3-yl-methanol.
Diagram 2: Troubleshooting Impurity Profiles
Identifying common byproducts based on relative polarity.
Caption: Relative mobility of common impurities compared to the target bromide.
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for benzyl halide handling and TLC).
-
Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for Appell/Bromination reactions).
-
Meanwell, N. A., et al. (1993).[1][2] "Inhibitors of Blood Coagulation." Journal of Medicinal Chemistry, 36(22), 3251-3264.[1] Link (Describes synthesis and characterization of similar indazole intermediates).
-
Ko, F. N., et al. (1994).[1][2] "YC-1, a novel activator of platelet guanylate cyclase."[1][2] Blood, 84(12), 4226-4233.[1][2] Link (Context for the biological relevance of benzyl indazoles).
-
Reich, H. J. (2022).[2] Bordwell pKa Table & TLC Solvent Strength Data. University of Wisconsin-Madison. Link (Authoritative source for solvent polarity optimization).[2]
Sources
A Researcher's Guide to Infrared Spectroscopy of Alkyl Bromide Indazoles: A Comparative Analysis
For researchers and professionals in drug development, the precise characterization of novel synthesized molecules is paramount. Among the various analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and powerful method for identifying functional groups and confirming molecular structure. This guide offers an in-depth comparative analysis of the infrared (IR) spectroscopy peaks characteristic of alkyl bromide indazoles, providing the foundational knowledge needed for accurate spectral interpretation. We will explore the distinct vibrational signatures of the core indazole ring, the alkyl bromide substituent, and how these manifest in a combined molecular entity.
The Principle of Vibrational Spectroscopy in Structural Elucidation
Infrared spectroscopy operates on the principle that chemical bonds within a molecule are not static; they vibrate at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, such as stretching and bending.[1][2] An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (cm⁻¹) of the radiation.[1] Absorption bands, or "peaks," in the spectrum thus serve as a "molecular fingerprint," revealing the presence of specific functional groups.[3][4]
Comparative Analysis of IR Spectra: Indazole, Alkyl Bromide, and Alkyl Bromide Indazole
To understand the IR spectrum of an alkyl bromide indazole, it is essential to first recognize the characteristic peaks of its constituent parts: the indazole ring and the alkyl bromide chain.
1. The Indazole Moiety: Indazole is an aromatic heterocyclic compound. Its IR spectrum is characterized by vibrations of the fused benzene and pyrazole rings. Key absorptions include N-H stretching (for unsubstituted indazoles), C-H stretching from the aromatic ring, and various C=C and C=N stretching vibrations within the ring system.[5][6] For N-substituted indazoles, the absence of the N-H stretching band is a key diagnostic confirmation of successful substitution.[7]
2. The Alkyl Bromide Moiety: Alkyl bromides are defined by the presence of a carbon-bromine (C-Br) single bond. The most prominent feature in their IR spectra is the C-Br stretching vibration, which, due to the heavy bromine atom, appears in the lower frequency "fingerprint" region of the spectrum.[8][9] Additionally, bending vibrations of the alkyl C-H bonds are present.[1][8]
The following table provides a comparative summary of the expected IR absorption peaks for a generic indazole, a generic alkyl bromide, and a hypothetical N-substituted alkyl bromide indazole.
| Functional Group | Vibrational Mode | Indazole (Generic) | Alkyl Bromide (Generic) | Alkyl Bromide Indazole (Predicted) | Intensity |
| N-H (unsubstituted) | Stretch | ~3100-3500 cm⁻¹ (broad) | N/A | Absent | Medium-Strong |
| Aromatic C-H | Stretch | ~3000-3100 cm⁻¹ | N/A | ~3000-3100 cm⁻¹ | Medium-Weak |
| Alkyl C-H | Stretch | N/A | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Strong |
| C=C (Aromatic) | Stretch | ~1400-1600 cm⁻¹ | N/A | ~1400-1600 cm⁻¹ | Medium-Strong |
| C=N (Ring) | Stretch | ~1500-1620 cm⁻¹ | N/A | ~1500-1620 cm⁻¹ | Medium |
| Alkyl C-H | Bend (Scissoring/Wagging) | N/A | ~1300-1470 cm⁻¹ | ~1300-1470 cm⁻¹ | Medium |
| C-Br | Stretch | N/A | ~515-690 cm⁻¹ | ~515-690 cm⁻¹ | Strong |
Note: The exact positions of these peaks can be influenced by the specific substitution pattern on the indazole ring and the length and structure of the alkyl chain.
Experimental Protocol: Acquiring an FTIR Spectrum via Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[10][11]
Objective: To obtain a high-quality infrared spectrum of a solid alkyl bromide indazole sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[10]
-
Alkyl bromide indazole sample (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes (e.g., Kimwipes)
Step-by-Step Methodology:
-
Prepare the ATR Crystal: Ensure the surface of the ATR crystal is impeccably clean. Using a lint-free wipe dampened with isopropanol, gently clean the crystal surface and allow it to dry completely.[12]
-
Collect a Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This is a crucial step to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.[13]
-
Apply the Sample: Place a small amount (a few milligrams) of the solid alkyl bromide indazole sample onto the center of the ATR crystal.[12]
-
Engage the Pressure Arm: Lower the pressure arm until it makes firm and even contact with the sample. The pressure ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a strong signal.[12]
-
Acquire the Sample Spectrum: Initiate the spectral acquisition. Typically, 32 to 64 scans are co-added to produce a spectrum with a good signal-to-noise ratio.[13] The data is usually collected over the mid-IR range of 4000 to 400 cm⁻¹.
-
Clean Up: After the measurement, retract the pressure arm, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened, lint-free wipe.[12]
Data Interpretation Workflow
The process of interpreting the resulting spectrum to confirm the structure of an alkyl bromide indazole follows a logical progression. This workflow can be visualized as follows:
Caption: Workflow for the acquisition and interpretation of an FTIR spectrum for an alkyl bromide indazole.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of newly synthesized compounds like alkyl bromide indazoles. By systematically analyzing the spectrum for the characteristic absorptions of the aromatic indazole core (aromatic C-H and C=C stretches) and the alkyl bromide substituent (alkyl C-H and C-Br stretches), while confirming the absence of an N-H stretch, researchers can confidently ascertain the molecular structure. Adherence to proper experimental protocols, such as the ATR method detailed here, ensures the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research and drug development.
References
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Dopfer, O., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Cané, E., et al. (n.d.). Gas-phase Infrared Spectrum of Indazole. RSC Publishing. Retrieved from [Link]
-
IR Sample Preparation: A Practical Guide. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]
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KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]
-
Claramunt, R. M., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). ResearchGate. Retrieved from [Link]
-
Singh, B., et al. (2025, August 26). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances. Retrieved from [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). University of Toronto Mississauga. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). The Journal of Organic Chemistry. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]
-
1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... (n.d.). ResearchGate. Retrieved from [Link]
-
The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis. (2024, September 3). Labcompare. Retrieved from [Link]
-
Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. (2023, September 30). PMC. Retrieved from [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
-
FT‐IR Sample Preparation. (n.d.). NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
Thin Film Analysis by Nanomechanical Infrared Spectroscopy. (2019, April 26). ACS Omega. Retrieved from [Link]
-
ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Comparative Guide: Bromo- vs. Chloro-Indazoles in Drug Discovery
The following technical guide compares the leaving group ability of bromo- and chloro-indazoles. It is designed for medicinal chemists and process engineers, focusing on the mechanistic divergence between metal-catalyzed cross-coupling and nucleophilic aromatic substitution (
Executive Summary
In the functionalization of the indazole scaffold, the choice between a bromo- or chloro-substituent is not merely a matter of reactivity magnitude but of mechanistic suitability .
-
Select Bromo-indazoles for Palladium/Nickel-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and Lithium-Halogen exchange. The weaker C-Br bond facilitates rapid oxidative addition and metal-halogen exchange.
-
Select Chloro-indazoles for Nucleophilic Aromatic Substitution (
), particularly at the electron-deficient C-3 position, or when cost-efficiency and atom economy are prioritized in late-stage process chemistry.
Mechanistic Divergence: The "Why" Behind the Choice
The reactivity order of halo-indazoles inverts depending on the reaction pathway. This section details the causality grounded in physical organic chemistry.[1][2][3][4]
A. Transition Metal Catalysis (The Oxidative Addition Model)
In Pd-catalyzed reactions, the rate-determining step (RDS) is frequently the oxidative addition of the aryl halide to the Pd(0) species. This process breaks the Carbon-Halogen bond.
-
Trend:
[5] -
Causality: The Bond Dissociation Energy (BDE) of C-Br (~81 kcal/mol) is significantly lower than C-Cl (~96 kcal/mol). Consequently, Bromo-indazoles react under milder conditions with standard ligands (e.g.,
, dppf). -
Implication: Chloro-indazoles often require specialized electron-rich, bulky phosphine ligands (e.g., Buchwald precatalysts,
) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.
B. Nucleophilic Aromatic Substitution ( ) (The Element Effect)
For
-
Trend:
[5] -
Causality: Highly electronegative atoms stabilize the negative charge on the transition state intermediate (Meisenheimer complex) via inductive effects. This is known as the Element Effect .[2]
-
Implication: Chloro-indazoles are often superior or equivalent to bromo-indazoles in
because the higher electronegativity of Chlorine ( ) vs Bromine ( ) lowers the energy barrier for nucleophilic attack.
C. Decision Logic Visualization
Figure 1: Decision tree for selecting halide leaving groups based on reaction mechanism.
Quantitative Comparison & Regioselectivity
When an indazole scaffold contains multiple halogen atoms (e.g., 3-bromo-6-chloroindazole), chemoselectivity is predictable.
Reactivity Hierarchy Table
| Reaction Type | 3-Bromoindazole | 3-Chloroindazole | 6-Bromoindazole | 6-Chloroindazole |
| Suzuki Coupling | High (Standard conditions) | Low (Requires active catalyst) | High | Low |
| Moderate | High (Preferred) | Low (Unless activated by EWG) | Moderate (If activated) | |
| Li-Hal Exchange | Very High (<-78°C) | Low (Requires > -40°C) | High | Low |
Case Study: Orthogonal Functionalization
In a substrate like 3-bromo-6-chloro-1H-indazole , a researcher can sequentially functionalize the ring:
-
Step 1 (Pd-Catalysis): The C-3 Bromine reacts exclusively with boronic acids (Suzuki) or amines (Buchwald) due to faster oxidative addition. The C-6 Chlorine remains intact.[4]
-
Step 2 (Activated Coupling): The remaining C-6 Chlorine can then be engaged using a second generation Buchwald precatalyst (e.g., XPhos Pd G2) or via
if an electron-withdrawing group (like a nitro or sulfonyl) is introduced ortho/para to it.
Experimental Protocols
The following protocols demonstrate the self-validating nature of these choices.
Protocol A: Selective Suzuki Coupling of Bromo-Indazole
Target: Functionalization of C-Br in the presence of C-Cl.
-
Setup: Charge a reaction vial with 5-bromo-3-chloroindazole (1.0 equiv), Arylboronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst: Add
(3 mol%). Note: This standard catalyst is sufficient for Br but sluggish for Cl. -
Solvent: Add degassed 1,4-Dioxane:Water (4:1, 0.2 M).
-
Reaction: Heat to 80°C for 4 hours.
-
Validation: Monitor by LCMS. The Br peak should disappear; the Cl peak (mass pattern) should persist in the product.
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol B: Amination of Chloro-Indazole
Target: Functionalization of C-3 position using the Element Effect.
-
Setup: Charge a pressure tube with 3-chloro-5-nitroindazole (1.0 equiv) and a secondary amine (e.g., morpholine, 2.0 equiv).
-
Base: Add DIPEA (2.5 equiv).
-
Solvent: DMSO or NMP (0.5 M). Note: Polar aprotic solvents stabilize the charged Meisenheimer intermediate.
-
Reaction: Heat to 100°C for 12 hours.
-
Causality Check: If the reaction is slow, switching to the Bromo analog may not significantly improve the rate (and could retard it) because the rate-limiting step is nucleophilic attack, not leaving group departure.
Visualizing the Indazole Reactivity Map
Figure 2: Reactivity hotspots on the indazole core. C-3 behaves like an imine (accepting nucleophiles), while C-5/6 behave like typical arenes.
References
-
BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from
-
WuXi AppTec. Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from
-
MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles. Retrieved from
-
Royal Society of Chemistry. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Retrieved from
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to the Purity Analysis of 1-Benzyl-3-(bromomethyl)-1H-indazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents, the purity of each intermediate is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. The intermediate, 1-Benzyl-3-(bromomethyl)-1H-indazole, is a key building block in the development of various therapeutic compounds. Its reactive bromomethyl group makes it a versatile synthon, but also susceptible to the formation of impurities that can carry through to the final product. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of 1-Benzyl-3-(bromomethyl)-1H-indazole, complete with supporting experimental data and protocols.
The Criticality of Purity for 1-Benzyl-3-(bromomethyl)-1H-indazole
The purity of 1-Benzyl-3-(bromomethyl)-1H-indazole is not merely a quality control checkpoint; it is a cornerstone of robust drug development. The presence of impurities can lead to:
-
Aberrant side reactions: Impurities can react with downstream reagents, leading to the formation of new, uncharacterized, and potentially toxic byproducts.
-
Reduced yield: The presence of non-reactive or side-reacting impurities lowers the effective concentration of the desired intermediate, leading to lower yields in subsequent steps.
-
Compromised API stability: Impurities incorporated into the final API can affect its stability and shelf-life.
-
Regulatory hurdles: A well-characterized impurity profile is a non-negotiable requirement for regulatory submissions.
Understanding the synthetic origin of potential impurities is the first step in developing a robust analytical strategy. The synthesis of 1-Benzyl-3-(bromomethyl)-1H-indazole typically proceeds via the benzylation of 3-bromo-1H-indazole or the bromination of 1-benzyl-3-methyl-1H-indazole.
A Researcher's Guide to Differentiating 3-bromomethylindazole and 3-bromo-1-benzylindazole
The Isomeric Challenge: A Tale of Two Substitutions
At first glance, 3-bromomethylindazole and 3-bromo-1-benzylindazole are structural isomers, sharing the same molecular formula (C14H11BrN2) and molecular weight (287.16 g/mol ).[2] The critical difference lies in the placement of the bromine and benzyl moieties.
-
3-bromomethylindazole features a bromomethyl group (-CH2Br) at the C3 position of the indazole ring, with an unsubstituted N1 position retaining its proton (N-H).
-
3-bromo-1-benzylindazole has a bromine atom directly attached to the C3 position, while a benzyl group (-CH2-Ph) is appended to the N1 position.
This seemingly subtle distinction fundamentally alters the electronic environment and steric properties of the molecules, giving rise to unique and predictable signatures in spectroscopic and chromatographic analyses. The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, making definitive characterization essential.[1]
Caption: Molecular structures of the two isomers.
Definitive Differentiation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing these isomers. The different chemical environments of the protons and carbons in each molecule lead to distinct and easily interpretable spectra.[3][4][5]
¹H NMR: The Diagnostic Signals
The proton NMR spectra provide immediate, clear-cut evidence. The key is to look for the signals corresponding to the methylene (-CH2-) protons and the indazole N-H proton.
-
3-bromomethylindazole: Will exhibit a characteristic singlet for the bromomethyl protons (-CH₂Br) typically in the δ 4.5-5.0 ppm range. Crucially, a broad singlet corresponding to the N-H proton will appear far downfield, often above δ 10 ppm.
-
3-bromo-1-benzylindazole: Will show a singlet for the benzylic protons (-N-CH₂-Ph) around δ 5.5-6.0 ppm. The aromatic region (δ 7.0-8.0 ppm) will be more complex, integrating to 9 protons (4 from the indazole ring and 5 from the benzyl ring). Most importantly, the N-H signal will be absent.
¹³C NMR: Corroborating Evidence
The carbon spectra further validate the assignments. The chemical shift of the methylene carbon is highly diagnostic.
-
3-bromomethylindazole: The carbon of the -CH₂Br group will appear in the aliphatic region, typically around δ 30-35 ppm.
-
3-bromo-1-benzylindazole: The benzylic -CH₂- carbon is shifted further downfield due to its attachment to nitrogen, appearing around δ 50-55 ppm. Additionally, the C3 carbon, now directly bonded to bromine, will have a distinct chemical shift compared to the C3 in the other isomer.
Comparative NMR Data Summary
| Signal | 3-bromomethylindazole (Expected δ, ppm) | 3-bromo-1-benzylindazole (Expected δ, ppm) | Key Differentiating Feature |
| ¹H NMR | |||
| -CH₂- | ~ 4.7 (s, 2H) | ~ 5.6 (s, 2H) | Different chemical shifts for methylene protons. |
| N-H | > 10.0 (br s, 1H) | Absent | Presence vs. Absence of N-H proton signal. |
| Aromatic | ~ 7.1-7.8 (m, 4H) | ~ 7.2-8.1 (m, 9H) | Different integration and complexity in the aromatic region. |
| ¹³C NMR | |||
| -CH₂- | ~ 32 | ~ 52 | Significant downfield shift for the N-linked methylene carbon. |
| C3 | ~ 140 | ~ 115-120 | Direct attachment of bromine to C3 significantly alters its chemical shift. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for ensuring the observation of the N-H proton.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts and multiplicities. Compare the experimental data with the expected values in the table above to make an unambiguous assignment. For complex cases, 2D NMR techniques like HSQC and HMBC can be used to confirm C-H correlations.[3][6]
Mass Spectrometry: Unveiling Fragmentation Patterns
While both isomers have the same parent molecular ion, their fragmentation patterns under electron ionization (EI) conditions are different and diagnostic.[7]
-
3-bromomethylindazole: The fragmentation will likely involve the loss of a bromine radical (M-79/81) or the entire bromomethyl radical.
-
3-bromo-1-benzylindazole: The most telling fragmentation is the cleavage of the benzylic C-N bond. This generates an intensely abundant peak at m/z 91 , corresponding to the highly stable tropylium cation ([C₇H₇]⁺). This peak is a classic signature for benzyl-substituted compounds and is a definitive marker for this isomer.
Expected Key Fragments (EI-MS)
| m/z Value | Ion | Expected in 3-bromomethylindazole? | Expected in 3-bromo-1-benzylindazole? |
| 286/288 | [M]⁺ | Yes (Isotopic pattern for 1 Br) | Yes (Isotopic pattern for 1 Br) |
| 207 | [M-Br]⁺ | Yes | Yes |
| 91 | [C₇H₇]⁺ | No | Yes (High Abundance) |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
GC Method: Use a temperature program that ramps from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compounds.
-
MS Analysis: Acquire mass spectra in EI mode, scanning a mass range from m/z 40 to 400.
-
Data Interpretation: Examine the mass spectrum of the eluted peak. The presence of a strong signal at m/z 91 confirms the identity as 3-bromo-1-benzylindazole.
Chromatographic Separation: Leveraging Polarity Differences
The structural differences also translate to different polarities, which can be exploited for separation using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[8][9]
-
Polarity Principle: 3-bromomethylindazole possesses an N-H group, capable of acting as a hydrogen bond donor. This makes it significantly more polar than 3-bromo-1-benzylindazole, where the N-H proton is replaced by a non-polar benzyl group.
Thin-Layer Chromatography (TLC)
On a polar stationary phase like silica gel, the more polar compound interacts more strongly and travels less distance up the plate.
-
Expected Result: 3-bromomethylindazole will have a lower Retention Factor (Rf) value compared to 3-bromo-1-benzylindazole.
Experimental Protocol: TLC Analysis
-
Plate: Use a silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.
-
Spotting: Dissolve a small amount of each sample in a solvent like ethyl acetate and spot them onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The spot with the higher Rf value corresponds to 3-bromo-1-benzylindazole.
Recommended Analytical Workflow
For an unknown sample suspected to be one of these isomers, a logical and efficient workflow ensures accurate identification.
Caption: A logical workflow for isomer differentiation.
Conclusion
The differentiation of 3-bromomethylindazole and 3-bromo-1-benzylindazole is straightforward when the correct analytical strategies are employed. While both mass spectrometry and chromatography provide strong evidence, ¹H NMR spectroscopy stands as the most definitive and unambiguous method. The presence or absence of the N-H proton signal and the distinct chemical shifts of the methylene protons provide a clear and irrefutable fingerprint for each isomer. By following the protocols and understanding the chemical principles outlined in this guide, researchers can confidently identify their compounds, ensuring the integrity and success of their scientific endeavors.
References
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- PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol.
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- BOC Sciences. (n.d.). CAS 40598-94-5 (3-Bromoindazole).
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
- BenchChem. (2025). optimizing reaction conditions for bromo-indazole synthesis.
- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- PubMed Central (PMC). (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product.
- Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
- MDPI. (2022, December 23). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography.
- ResearchGate. (n.d.). Table 2 . 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz).
- SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- MPG.PuRe. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold.
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. 29985-03-3|1-Benzyl-3-bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. longdom.org [longdom.org]
Safety Operating Guide
Personal protective equipment for handling 1-Benzyl-3-(bromomethyl)-1H-indazole
Executive Directive: The "Why" Before the "How"
You are likely handling 1-Benzyl-3-(bromomethyl)-1H-indazole as a key intermediate for synthesizing soluble guanylate cyclase (sGC) stimulators (e.g., analogs of YC-1 or Riociguat). While the indazole core suggests biological activity, the immediate operational threat lies in the 3-bromomethyl moiety.
The Core Hazard: This molecule is a benzylic bromide .[1]
In my experience, researchers often underestimate benzylic bromides because they are solids rather than volatile liquids. This is a critical error. The benzylic carbon is highly activated for
Operational Rule #1: Treat this compound as if it has the permeation power of a liquid and the irritation potential of tear gas. Standard "lab coat and safety glasses" protocols are insufficient for handling quantities >50 mg.
Hazard Profiling & Risk Assessment
To design an effective safety protocol, we must understand the chemical behavior driving the risk.
| Feature | Chemical Basis | Physiological Consequence |
| Lachrymator | Interaction with TRPA1 ion channels in corneal nerve endings. | Immediate, severe tearing; blepharospasm (involuntary eyelid closure) leading to temporary blindness. |
| Alkylating Agent | The C-Br bond is weak; the benzylic carbocation is stabilized. Reacts irreversibly with cellular nucleophiles. | Potential mutagenicity; severe skin burns that may be delayed (necrotic tissue damage). |
| Lipophilicity | The 1-benzyl and indazole groups increase fat solubility. | Rapid dermal absorption; nitrile gloves may degrade faster than expected due to swelling. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves often have poor breakthrough times (<15 mins) for benzylic halides in organic solvents. The following matrix dictates PPE based on operational scale.
PPE Selection Logic
Figure 1: PPE Decision Logic based on scale and physical state. Note the escalation to laminate gloves for larger scales.
Detailed PPE Specifications
| Component | Standard Protocol (<50 mg) | High-Risk Protocol (>50 mg or Solution) | Rationale |
| Hand Protection | Double Nitrile (minimum 5 mil outer). Change immediately upon splash.[2] | Laminate Liner (Silver Shield/4H) worn under outer Nitrile gloves. | Benzylic bromides can permeate nitrile in <10 mins. Laminate provides >4hr breakthrough protection [1]. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).[1] | Chemical Splash Goggles + Face Shield if pouring solutions. | Safety glasses allow vapors to bypass and contact the eye, triggering lachrymation and panic. |
| Respiratory | Certified Chemical Fume Hood. | Fume Hood. If outside hood (weighing balance), use P100/OV Respirator . | Inhalation of dust causes severe respiratory tract alkylation. |
| Body | Standard Lab Coat (Buttoned). | Chemical-Resistant Apron (Tyvek or PVC). | Prevents "dusting" onto street clothes which transfers hazard home. |
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Moment)
Static electricity is the enemy here. Dry benzylic bromides often "fly" due to static, contaminating the balance area.
-
Preparation: Place a disposable balance draft shield or a simple secondary container (deep tray) inside the fume hood.
-
Static Control: Use an anti-static gun on the taring vessel before adding the solid. If unavailable, wipe the exterior of the vessel with a damp Kimwipe to discharge static.
-
Transfer: Do not use a spatula that you intend to reuse without washing. Use a disposable weigh boat or glass pipette.
-
Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent formation of crusty deposits that generate dust upon next opening.
B. Solubilization
Once in solution, the permeation risk increases significantly.
-
Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DMF, DCM).
-
Containment: If using a syringe to transfer the solution, wrap the needle/luer lock junction with Parafilm. Benzylic bromides in DCM have low surface tension and often leak from standard luer locks.
C. Decontamination & Spills
Do not just wipe up with water.[1] You must chemically deactivate the molecule.
The "Quench" Solution: Prepare a wash bottle containing:
-
50% Ethanol
-
40% Water
-
10% Concentrated Aqueous Ammonia (or Sodium Thiosulfate)
Mechanism: The ammonia/thiosulfate acts as a "sacrificial nucleophile," attacking the benzylic carbon and displacing the bromide, converting the lachrymator into a harmless amine or thio-ether [2].
Spill Workflow:
Figure 2: Chemical Deactivation Workflow. Note the mandatory wait time for reaction completion.
Waste Disposal
Never dispose of active benzylic bromides in the general trash or down the drain.
-
Liquid Waste: Combine reaction mixtures with the Quench Solution (Ammonia/Ethanol) described above. Allow to stand in a fume hood for 1 hour. Check pH (should be basic). Dispose of as "Halogenated Organic Waste."
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed Ziploc bag inside the fume hood before being transferred to the solid hazardous waste drum. This prevents lachrymatory vapors from off-gassing into the lab.
References
-
Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. 5th Edition. Wiley-Interscience. (Referencing permeation data for Benzyl Bromide analogs).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Section 6.C: Laboratory Chemical Safety Summaries.
-
PubChem. (n.d.). Benzyl bromide - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
